molecular formula C56H42O12 B15592739 Isohopeaphenol

Isohopeaphenol

Cat. No.: B15592739
M. Wt: 906.9 g/mol
InChI Key: YQQUILZPDYJDQJ-DAZNBUADSA-N
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Description

(1S,8R,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8R,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol has been reported in Vateria indica, Vitis vinifera, and Plasmopara viticola with data available.

Properties

Molecular Formula

C56H42O12

Molecular Weight

906.9 g/mol

IUPAC Name

(1S,8R,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8R,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol

InChI

InChI=1S/C56H42O12/c57-29-9-1-25(2-10-29)45-47-37(17-33(61)21-41(47)65)53-49-39(19-35(63)23-43(49)67-55(53)27-5-13-31(59)14-6-27)51(45)52-40-20-36(64)24-44-50(40)54(56(68-44)28-7-15-32(60)16-8-28)38-18-34(62)22-42(66)48(38)46(52)26-3-11-30(58)12-4-26/h1-24,45-46,51-66H/t45-,46-,51+,52+,53+,54+,55-,56-/m1/s1

InChI Key

YQQUILZPDYJDQJ-DAZNBUADSA-N

Origin of Product

United States

Foundational & Exploratory

Isohopeaphenol from Vitis vinifera: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohopeaphenol, a resveratrol (B1683913) tetramer, is a significant stilbenoid found in Vitis vinifera (grapevine), particularly in the canes. While the discovery of stilbenoids in grapevine is well-established, the specific identification of ishopeaphenol is a more recent development in the comprehensive analysis of the plant's phytochemical profile. This technical guide provides an in-depth overview of the discovery of ishopeaphenol in Vitis vinifera, details a generalized methodology for its isolation from grape canes, and presents its quantitative analysis. Furthermore, this document outlines the known biological activities of this complex polyphenol and its potential implications for research and drug development.

Discovery of this compound in Vitis vinifera

The presence of stilbenoids, a class of phenolic compounds, in Vitis vinifera has been a subject of scientific inquiry for decades, largely due to the well-known biological activities of resveratrol. Deeper investigations into the complex phytochemical matrix of grapevine byproducts, particularly the canes, have led to the identification of a diverse array of resveratrol oligomers.

The definitive identification of ishopeaphenol in Vitis vinifera was reported in studies analyzing the composition of stilbene-rich extracts from grape canes. For instance, a study on the antifungal activities of grape cane extracts against Plasmopara viticola (downy mildew) quantified ishopeaphenol as a notable constituent.[1] This discovery underscores the importance of viticultural waste streams as a valuable source of complex, bioactive molecules. While the initial discovery of hopeaphenol, a stereoisomer of ishopeaphenol, was in plants of the Dipterocarpaceae family, its subsequent identification in Vitis vinifera has opened new avenues for research into the chemical diversity and potential applications of grape-derived compounds.[2]

Quantitative Data on Stilbenoids in Vitis vinifera Canes

Grape canes are a rich source of various stilbenoids. The concentration and composition of these compounds can vary significantly depending on the grape cultivar. The table below summarizes the quantitative data on major stilbenoids found in the canes of different Vitis vinifera cultivars, including the reported concentration of ishopeaphenol.

StilbenoidMean Concentration (mg/kg Dry Weight) in Canes of 16 CultivarsConcentration in a Specific Grape Cane Extract (%)
This compound Not individually quantified across all cultivars3.6% [1]
Hopeaphenol8501.3%[1]
E-ε-viniferin217112.3%[1]
E-resveratrol7915.8%[1]
E-piceatannol6720.4%[1]
Vitisin B2091.9%[1]
Miyabenol C402.0%[1]

Data for mean concentration is adapted from a comparative analysis of major Vitis vinifera L. cultivars.[3] Data for percentage in a specific extract is from a study on the antifungal properties of grape cane extracts.[1]

Experimental Protocols: Isolation and Characterization of this compound

While a specific, detailed protocol for the isolation of ishopeaphenol from Vitis vinifera is not extensively documented, a general methodology for the extraction and purification of stilbenoids from grape canes can be applied. This protocol involves a multi-step process of extraction, fractionation, and chromatographic separation.

General Workflow for Stilbenoid Isolation

G General Workflow for Stilbenoid Isolation from Vitis vinifera Canes A Grape Cane Collection and Preparation (Drying, Grinding) B Solid-Liquid Extraction (e.g., Ethanol/Water, Acetone/Water) A->B Extraction C Filtration and Concentration (Removal of solid matter and solvent) B->C Crude Extract D Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) C->D Concentrated Extract E Column Chromatography (e.g., Silica Gel, Sephadex LH-20) D->E Stilbenoid-rich Fraction F Preparative HPLC (High-Performance Liquid Chromatography) E->F Semi-pure Fractions G Isolated this compound F->G Purification H Structural Elucidation (NMR, Mass Spectrometry) G->H Characterization G Potential Apoptotic Pathway Induced by Stilbenoids A This compound B Cancer Cell A->B Targets C Induction of Oxidative Stress (ROS Generation) B->C D Mitochondrial Dysfunction C->D E Release of Cytochrome c D->E F Caspase Activation (e.g., Caspase-3) E->F G Apoptosis (Programmed Cell Death) F->G Execution of Apoptosis

References

Chemical structure and stereochemistry of Isohopeaphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Isohopeaphenol

Introduction

This compound is a naturally occurring resveratrol (B1683913) tetramer, a class of polyphenolic compounds known for their complex structures and significant biological activities. As an oligostilbene, it is formed through the oxidative coupling of four resveratrol units. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, tailored for researchers, scientists, and professionals in drug development. The document details its structural elucidation, presents key quantitative data, outlines experimental methodologies, and visualizes relevant workflows and biological pathways.

Chemical Structure and Stereochemistry

This compound is a complex molecule with the molecular formula C₅₆H₄₂O₁₂.[1][2][3] It is a geometric isomer of hopeaphenol, another resveratrol tetramer. The core structure consists of two dihydrobenzofuran rings and two stilbene (B7821643) moieties linked together. The specific arrangement and connectivity of these units, along with the stereochemistry at its chiral centers, define its unique chemical identity.

Molecular Structure

The structure of (-)-isohopeaphenol was elucidated through extensive spectroscopic analysis.[1] It is a tetramer of 3,5,4'-trihydroxystilbene (resveratrol). The IUPAC name for one of its stereoisomers is (1R,8S,9S,16R)-8,16-bis(4-hydroxyphenyl)-9-[(1R,8S,9R,16R)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.0²,⁷.0¹⁴,¹⁷]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.0²,⁷.0¹⁴,¹⁷]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol.[2]

Stereochemistry

The stereochemistry of this compound is crucial to its biological activity and is a key feature distinguishing it from its isomers like hopeaphenol. The relative stereochemistry of (-)-isohopeaphenol has been determined using techniques such as Difference Nuclear Overhauser Effect (DIF-NOE) experiments.[1]

Key stereochemical relationships in (-)-isohopeaphenol are:

  • trans between H-7a and H-8a

  • cis between H-8a and H-7b

  • cis between H-8a and H-8b[1]

These relationships were confirmed by the observation of NOEs between H-8a and H-8b (4.1%) and between H-7b and H-8b (3.7%), along with a coupling constant (J) of 10.3 Hz between H-7a and H-8a.[1] Unlike some related symmetrical compounds, this compound does not possess a symmetrical plane, which is reflected in its optical activity.[1] The absolute configuration of this compound, however, remains to be definitively clarified in the cited literature.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound, derived from spectroscopic and physicochemical analyses.

Table 1: Physicochemical Properties of (-)-Isohopeaphenol
PropertyValueReference
Molecular FormulaC₅₆H₄₂O₁₂[1]
Molecular Weight906.9 g/mol [2][3]
Exact Mass (HR-FABMS, [M+H]⁺)907.2818 (requires: 907.2754)[1]
Optical Rotation [α]D-114.5° (c 0.44, MeOH)[1]
AppearancePale brownish powder[1]
Table 2: Spectroscopic Data for (-)-Isohopeaphenol
Spectroscopic TechniqueWavelength / FrequencyDetailsReference
UV (MeOH) 284 nmε 16800[1]
229 nmε 66600[1]
210 nmε 98800[1]
IR (KBr) 3300 cm⁻¹br (O-H stretch)[1]
1615 cm⁻¹(Aromatic C=C stretch)[1]
CD (MeOH) ΔE (nm) -3.4290 nm[1]
+24240 nm[1]
-62213 nm[1]
Table 3: ¹H and ¹³C NMR Data for (-)-Isohopeaphenol (in Acetone-d₆)
PositionδC (ppm)δH (ppm, mult., J in Hz)
7a93.65.48 (d, 10.3)
8a55.44.31 (dd, 10.3, 9.5)
7b87.15.09 (d, 9.5)
8b51.74.41 (d, 9.5)
7c93.65.48 (d, 10.3)
8c55.44.31 (dd, 10.3, 9.5)
7d87.15.09 (d, 9.5)
8d51.74.41 (d, 9.5)
2a, 6a129.16.81 (d, 8.5)
3a, 5a115.36.64 (d, 8.5)
2b, 6b130.36.89 (d, 8.5)
3b, 5b114.76.57 (d, 8.5)
2c, 6c129.16.81 (d, 8.5)
3c, 5c115.36.64 (d, 8.5)
2d, 6d130.36.89 (d, 8.5)
3d, 5d114.76.57 (d, 8.5)
10a, 14a106.36.13 (br s)
12a101.96.15 (t, 2.2)
10b, 14b106.66.09 (d, 2.0)
12b101.76.17 (t, 2.0)
10c, 14c106.36.13 (br s)
12c101.96.15 (t, 2.2)
10d, 14d106.66.09 (d, 2.0)
12d101.76.17 (t, 2.0)
(Data adapted from Oshima et al., 1995)[1]

Experimental Protocols

The structural elucidation of this compound involves a multi-step process from isolation to spectroscopic analysis.

Isolation and Purification of (-)-Isohopeaphenol

The following protocol describes the isolation of (-)-isohopeaphenol from the cork of Vitis vinifera 'Kyohou'.[1]

  • Extraction: The plant material, previously extracted with methanol, is further extracted with acetone (B3395972).

  • Solvent Partitioning: The resulting acetone extract is partitioned between hexane, chloroform, ethyl acetate (B1210297), and water. The ethyl acetate soluble fraction, containing the oligostilbenes, is collected.

  • Chromatography (Initial Separation): The ethyl acetate fraction is subjected to repeated medium-pressure column chromatography (MPCC) on silica (B1680970) gel to separate compounds based on polarity.

  • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using HPLC on a reversed-phase silica gel column. This step yields a mixture of (-)-isohopeaphenol and (+)-hopeaphenol.

  • Recycled HPLC: The final separation of (-)-isohopeaphenol from its isomer is accomplished by recycled HPLC on a reversed-phase silica gel column, yielding the pure compound.

Structural Elucidation Methods

The definitive structure of this compound is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution fast atom bombardment mass spectrometry (HR-FABMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula C₅₆H₄₂O₁₂.[1]

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR: Samples are dissolved in a deuterated solvent (e.g., acetone-d₆), and spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). These spectra provide information on the chemical environment of all hydrogen and carbon atoms in the molecule.[1]

    • 2D NMR (COSY, HMQC, HMBC): Two-dimensional NMR experiments are conducted to establish correlations between protons (COSY), between protons and directly attached carbons (HMQC), and between protons and carbons separated by two or three bonds (HMBC). This allows for the complete assignment of all signals and confirms the connectivity of the molecular backbone.

    • Difference NOE Spectroscopy: To determine the relative stereochemistry, Difference Nuclear Overhauser Effect experiments are performed. Irradiation of specific protons and observation of signal enhancements in nearby protons (through-space interaction) allows for the determination of their spatial proximity, confirming cis/trans relationships.[1]

  • Optical Rotation: The specific rotation is measured using a digital polarimeter to determine the chiroptical properties of the molecule, distinguishing between enantiomers.[1]

  • UV-Vis and IR Spectroscopy: UV-Vis spectroscopy reveals the electronic transitions characteristic of the stilbene chromophores, while IR spectroscopy identifies key functional groups, such as the broad hydroxyl (-OH) and aromatic C=C stretching vibrations.[1]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural characterization of this compound.

G cluster_0 Isolation and Purification cluster_1 Structural Elucidation Plant Material Plant Material Acetone Extraction Acetone Extraction Plant Material->Acetone Extraction Solvent Partitioning Solvent Partitioning Acetone Extraction->Solvent Partitioning Ethyl Acetate Fraction Ethyl Acetate Fraction Solvent Partitioning->Ethyl Acetate Fraction Column Chromatography Column Chromatography Ethyl Acetate Fraction->Column Chromatography HPLC HPLC Column Chromatography->HPLC Recycled HPLC Recycled HPLC HPLC->Recycled HPLC Pure this compound Pure this compound Recycled HPLC->Pure this compound HR-FABMS HR-FABMS Pure this compound->HR-FABMS NMR_Spectroscopy NMR Spectroscopy (1D, 2D, NOE) Pure this compound->NMR_Spectroscopy Optical_Rotation Optical Rotation Pure this compound->Optical_Rotation UV_IR_Spec UV-Vis & IR Spectroscopy Pure this compound->UV_IR_Spec Final Structure Final Structure HR-FABMS->Final Structure NMR_Spectroscopy->Final Structure Optical_Rotation->Final Structure UV_IR_Spec->Final Structure

Caption: Workflow for this compound isolation and structural analysis.

Biological Activity and Signaling Pathway

This compound has demonstrated cytotoxic activity against human hepatocellular carcinoma cells.[4][5] One identified mechanism of action for this compound and its isomer, hopeaphenol, is the competitive inhibition of Sirtuin 1 (SIRT1).[4] SIRT1 is a histone deacetylase that plays a crucial role in regulating cellular processes, including cell growth, apoptosis, and metabolism. Its inhibition can suppress the growth of tumor cells.

The diagram below illustrates the inhibitory action of this compound on a simplified SIRT1-mediated signaling pathway.

G This compound This compound SIRT1 SIRT1 This compound->SIRT1 Inhibits p53 p53 (acetylated) SIRT1->p53 Deacetylates p53_deacetylated p53 (active) Apoptosis Apoptosis p53_deacetylated->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_deacetylated->Cell_Cycle_Arrest

Caption: Inhibition of SIRT1 by this compound, promoting apoptosis.

References

Spectroscopic and Mechanistic Insights into Isohopeaphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of isohopeaphenol, a complex resveratrol (B1683913) tetramer. It includes detailed tables of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, comprehensive experimental protocols, and visualizations of the compound's characterization workflow and its potential impact on cellular signaling pathways.

Spectroscopic Data for this compound Characterization

The structural elucidation of this compound relies heavily on a combination of NMR and MS techniques. While data is often presented in comparison to its isomer, hopeaphenol, this section consolidates the available spectroscopic information for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the complex three-dimensional structure of this compound. Both ¹H and ¹³C NMR data, along with two-dimensional techniques like COSY, HSQC, and HMBC, are crucial for assigning the chemical shifts of each proton and carbon atom in the molecule.

Table 1: ¹H NMR (Proton NMR) Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) in HzAssignment
Data not explicitly available in search results

Table 2: ¹³C NMR (Carbon-13 NMR) Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not explicitly available in search results

Note: Specific ¹H and ¹³C NMR chemical shift values for this compound were not available in the provided search results. The data for its isomer, (+)-hopeaphenol, is more commonly reported and has been used for comparative purposes in the literature to confirm the structure of this compound.[1]

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition.

Table 3: Mass Spectrometry Data for this compound

m/zIon TypeFragmentation Details
907[M+H]⁺Precursor ion for tetrameric stilbenes including this compound.[2]
Specific fragment ions not detailedThe fragmentation pattern of this compound can be compared with that of a pure standard for positive identification in a crude extract.[2]

Experimental Protocols

The following sections outline the generalized experimental methodologies for the spectroscopic analysis of stilbenoids like this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., methanol-d₄, acetone-d₆, or DMSO-d₆).

  • The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR experiments are performed to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.

Mass Spectrometry Protocol

Sample Preparation:

  • A solution of the purified this compound is prepared in a suitable solvent, typically methanol (B129727) or acetonitrile.

  • The solution may be diluted to an appropriate concentration for introduction into the mass spectrometer.

Data Acquisition (LC-MS/MS):

  • The sample is injected into a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

  • The LC separates the components of the sample before they enter the mass spectrometer.

  • The mass spectrometer is operated in a positive or negative ion mode, with electrospray ionization (ESI) being a common technique for this class of compounds.

  • A full scan MS experiment is performed to determine the mass-to-charge ratio (m/z) of the molecular ion.

  • A product ion scan (MS/MS) is then performed on the precursor ion (e.g., m/z 907 for the protonated molecule) to generate a fragmentation pattern.[2]

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the general workflow for the characterization of this compound and a postulated signaling pathway based on its known biological activity.

Experimental Workflow for this compound Characterization

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation plant_material Plant Material (e.g., Vitis vinifera) extraction Extraction & Isolation plant_material->extraction purification Purification (e.g., Chromatography) extraction->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Structural Elucidation ms Mass Spectrometry (HRMS, MS/MS) purification->ms Molecular Weight & Fragmentation structure Structure Confirmation nmr->structure ms->structure

Workflow for the isolation and structural elucidation of this compound.
Postulated Signaling Pathway for this compound's Cytotoxic Effects

Postulated inhibition of the PI3K/Akt pathway by this compound leading to apoptosis.

Biological Activity and Signaling Pathways

This compound has demonstrated cytotoxic activity against certain cancer cell lines. While the precise molecular mechanisms are still under investigation, polyphenols, as a class, are known to modulate various signaling pathways involved in cancer progression. It is plausible that this compound exerts its effects through the inhibition of pro-survival pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can lead to a decrease in cell proliferation and survival, and the induction of apoptosis (programmed cell death). Further research is needed to definitively map the signaling cascades directly affected by this compound.

References

A Technical Guide to the Solubility of Isohopeaphenol in Organic Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isohopeaphenol, a complex stilbenoid tetramer, has garnered significant interest within the scientific community for its potential therapeutic properties, including its anticancer activities. As a polyphenolic compound, understanding its solubility in various organic solvents is a critical prerequisite for its extraction, purification, formulation, and in vitro biological evaluation. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for quantitative solubility determination, and insights into its biological mechanism of action.

Qualitative Solubility of this compound

While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, qualitative information can be inferred from studies involving its biological assessment. For in vitro assays, this compound is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO). This indicates good solubility in this polar aprotic solvent.

Based on the general solubility principles of polyphenols and other stilbenoids, it is anticipated that this compound will also exhibit solubility in other polar organic solvents. These likely include:

  • Methanol

  • Ethanol

  • Acetone

The solubility of stilbenes, which are non-polar compounds, is generally low in water but increases in organic solvents. The presence of multiple hydroxyl groups in the this compound structure enhances its polarity, favoring solubility in polar organic solvents.

Quantitative Solubility Determination

To facilitate further research and development, it is essential to determine the precise solubility of this compound in various solvents. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
Dimethyl Sulfoxide (DMSO)
Methanol
Ethanol
Acetone
Acetonitrile
Ethyl Acetate
Other (specify)

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3][4][5]

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Screw-capped vials

  • Orbital shaker or incubator with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a screw-capped vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or a temperature-controlled incubator.

    • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration to allow the system to reach equilibrium. A typical equilibration time is 24 to 48 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

    • Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the original saturated solution by multiplying the determined concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Key Processes

Potential Signaling Pathway for this compound-Induced Apoptosis

Studies on stilbene (B7821643) oligomers, including this compound, have demonstrated their cytotoxic effects on cancer cells, often through the induction of apoptosis.[6] A plausible mechanism involves the generation of reactive oxygen species (ROS), leading to the activation of the intrinsic apoptotic pathway.

G This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Bax Upregulation of Bax ROS->Bax Bcl2 Downregulation of Bcl-2 ROS->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis in cancer cells.

Experimental Workflow for Assessing Cytotoxicity

A standard workflow is employed to evaluate the cytotoxic potential of natural products like this compound against cancer cell lines.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cancer Cell Line Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep This compound Stock Solution (in DMSO) Treatment Treatment with This compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50 determination) Viability_Assay->Data_Analysis

Caption: General experimental workflow for cytotoxicity assessment of this compound.

This technical guide provides essential information for researchers working with this compound, focusing on its solubility in organic solvents. While qualitative data suggests solubility in polar organic solvents like DMSO, methanol, and ethanol, the provided experimental protocol for the shake-flask method will enable the generation of crucial quantitative data. The visualization of the potential apoptotic pathway and the experimental workflow for cytotoxicity testing further supports the design and execution of future studies into the therapeutic potential of this promising natural compound.

References

Methodological & Application

Application Note: Quantification of Isohopeaphenol in Plant Extracts by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Summary: This document provides a comprehensive protocol for the extraction and subsequent quantification of isohopeaphenol, a resveratrol (B1683913) tetramer, from plant-based extracts using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described method is suitable for routine quality control, phytochemical analysis, and stability studies.

Introduction

This compound is a naturally occurring oligostilbene, specifically a tetramer of resveratrol, found in various plant species, including those from the Dipterocarpaceae family and grapevine (Vitis vinifera) canes[1][2]. Like other stilbenoids, this compound is investigated for a range of biological activities, including potential antioxidant and anticancer properties[1][2]. Accurate and precise quantification of this compound in crude extracts and purified fractions is crucial for pharmacological studies, standardization of herbal products, and drug development.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust, reliable, and widely accessible technique for the analysis of phenolic compounds[3]. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating stilbenes based on their nonpolar interactions with a stationary phase[4]. This application note details a validated HPLC-UV method for the determination of this compound.

Principle of the Method

The method involves a solid-liquid extraction of this compound from a dried and powdered plant matrix using an organic solvent. The resulting extract is then filtered, concentrated, and analyzed by RP-HPLC. Separation is achieved on a C18 stationary phase with a gradient mobile phase consisting of acidified water and an organic solvent (e.g., methanol (B129727) or acetonitrile). This compound is detected by its UV absorbance and quantified by comparing its peak area to a calibration curve constructed from authentic this compound standards.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC grade Methanol, Acetonitrile, and Water. Formic acid or Orthophosphoric acid (analytical grade).

  • Standards: Purified this compound (≥95% purity)[1].

  • Plant Material: Dried plant material (e.g., stem bark, grapevine canes) containing this compound.

  • Equipment: Analytical balance, grinder/mill, ultrasonic bath, rotary evaporator, vortex mixer, centrifuge, HPLC system with UV/Vis or Diode Array Detector (DAD), 0.22 µm syringe filters.

Sample Preparation and Extraction

The efficient extraction of polyphenols is critical for accurate quantification. An aqueous organic solvent is often effective[5][6].

  • Grinding: Dry the plant material at <40°C and grind it into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Extraction: Accurately weigh approximately 1.0 g of the powdered plant material into a flask. Add 20 mL of 70% aqueous methanol (v/v).

  • Sonication: Place the flask in an ultrasonic bath and sonicate for 60 minutes at 45°C[6].

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material[7].

  • Collection: Carefully decant the supernatant. Repeat the extraction process (steps 2-4) on the remaining plant material two more times to ensure exhaustive extraction.

  • Concentration: Combine all supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C.

  • Reconstitution: Dissolve the dried extract in a known volume of methanol (e.g., 5.0 mL) to create a stock solution.

  • Filtration: Prior to HPLC injection, filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter.

HPLC-UV Analysis

The following parameters are based on typical conditions for stilbenoid analysis and should be optimized for the specific instrumentation used[8][9][10].

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% B
Flow Rate 1.0 mL/min[9][10]
Column Temperature 30°C[11]
Injection Volume 10 µL
Detection Wavelength 320 nm (Stilbenes exhibit strong absorbance in the 300-330 nm range)[11][12]
Preparation of Standards and Calibration
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound standard in methanol.

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from approximately 0.5 µg/mL to 100 µg/mL.

  • Calibration Curve: Inject each standard in triplicate and plot a graph of the mean peak area versus concentration. Perform a linear regression to obtain the calibration equation (y = mx + c) and the coefficient of determination (R²).

Method Validation

The analytical method should be validated according to ICH guidelines [Q2(R1)] to ensure its suitability for the intended purpose[13]. Key validation parameters are summarized below.

ParameterAcceptance CriteriaTypical Procedure
Linearity Coefficient of Determination (R²) > 0.999Analyze 5-6 concentrations across the expected range[10].
Precision (RSD%) Intra-day & Inter-day RSD < 2%Analyze replicates of low, medium, and high concentration standards on the same day and on different days[10][14].
Accuracy (% Recovery) 98-102%Spike a blank matrix with known amounts of standard at three concentration levels and calculate the percent recovery.
Limit of Detection (LOD) S/N ratio ≥ 3:1Determined based on the standard deviation of the response and the slope of the calibration curve, or signal-to-noise ratio[15].
Limit of Quantification (LOQ) S/N ratio ≥ 10:1The lowest concentration that can be quantified with acceptable precision and accuracy[14][15].
Specificity No interfering peaks at the retention time of the analyteAnalyze blank matrix and compare chromatograms with spiked samples. Peak purity can be assessed with a DAD detector.
Robustness %RSD < 2% for minor changesIntentionally vary method parameters (e.g., pH ±0.2, flow rate ±10%, column temperature ±5°C) and observe the effect on results[9].

Data Presentation

Quantification Results

The concentration of this compound in the plant extract can be calculated using the linear regression equation from the calibration curve.

Example Quantification Data:

Sample IDPlant SourceThis compound Concentration (mg/g of dry extract)
EXT-001Vitis vinifera cane extract15.2 ± 0.8
EXT-002Shorea roxburghii bark extract25.6 ± 1.3
EXT-003Purified Fraction112.5 ± 4.7

Values are presented as mean ± standard deviation (n=3).

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to final quantification.

G Workflow for this compound Quantification by HPLC-UV cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing p1 Plant Material (e.g., Stem Bark) p2 Drying & Grinding p1->p2 p3 Solvent Extraction (70% Methanol, Sonication) p2->p3 p4 Centrifugation & Concentration (Rotary Evaporation) p3->p4 p5 Reconstitution & Filtration (0.22 µm filter) p4->p5 p6 HPLC-UV Injection p5->p6 p7 Chromatogram Generation (Peak at ~320 nm) p6->p7 p8 Quantification via Calibration Curve p7->p8 p9 p9 p8->p9 Final Result (mg/g)

Caption: Experimental workflow for this compound analysis.

References

Isohopeaphenol Treatment Protocol for In Vitro Cell Culture: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohopeaphenol, a resveratrol (B1683913) tetramer, has been identified as a potential cytotoxic agent against certain cancer cell lines. This document provides application notes and protocols for the in vitro use of this compound, based on available scientific literature. The primary focus is on its application in hepatocellular carcinoma (HCC) cell culture, particularly the p53-null Hep3B cell line, for which cytotoxic data is available.

It is important to note that while the cytotoxic effects of this compound have been quantified, detailed mechanistic studies specifically elucidating its effects on signaling pathways in Hep3B cells are limited. The provided protocols for mechanistic assays are based on general methodologies and should be adapted and optimized for specific experimental contexts.

Data Presentation

The following table summarizes the available quantitative data for this compound treatment in the Hep3B human hepatocellular carcinoma cell line.

Cell LineTreatment DurationIC50 Value (µM)Reference
Hep3B72 hours26.0 ± 3.0[1]

Experimental Protocols

Cell Culture and Treatment

1. Cell Line:

  • Human hepatocellular carcinoma: Hep3B (p53-null).

2. Culture Conditions:

  • Maintain Hep3B cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

3. This compound Preparation:

  • Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.

  • Further dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (Crystal Violet Assay)

This protocol is adapted from the methodology used to determine the IC50 of this compound[1].

1. Seeding:

  • Seed 3 x 10³ Hep3B cells per well in a 96-well plate.

  • Incubate for 24 hours to allow for cell attachment.

2. Treatment:

  • Treat the cells with a range of this compound concentrations (e.g., 0, 5, 10, 25, 50, 100 µM).

  • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate for 24, 48, or 72 hours.

3. Staining:

  • After the incubation period, remove the medium and wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with 10% formalin for 10 minutes.

  • Stain the cells with 0.5% crystal violet solution for 20 minutes.

  • Wash the wells thoroughly with water to remove excess stain.

4. Quantification:

  • Solubilize the stain by adding a solubilization solution (e.g., 10% acetic acid or methanol).

  • Measure the absorbance at 590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Postulated Mechanism of Action and Related Experimental Protocols

Based on studies of a related stilbene (B7821643) oligomer, R2-viniferin, it is hypothesized that this compound may induce apoptosis in Hep3B cells through the generation of reactive oxygen species (ROS), modulation of the Bax/Bcl-2 ratio, and activation of caspases[1]. The following are general protocols to investigate these potential mechanisms.

Apoptosis Assay (Annexin V-FITC/PI Staining)

1. Treatment:

  • Seed Hep3B cells in a 6-well plate and treat with this compound at concentrations around the IC50 value (e.g., 10, 25, 50 µM) for 24 to 48 hours.

2. Staining:

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubate in the dark for 15 minutes at room temperature.

3. Analysis:

  • Analyze the cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis-Related Proteins

1. Protein Extraction:

  • Treat Hep3B cells with this compound as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

2. Electrophoresis and Transfer:

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and PARP. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

4. Detection:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the relative protein expression levels and the Bax/Bcl-2 ratio.

Reactive Oxygen Species (ROS) Detection

1. Staining:

  • Treat Hep3B cells with this compound for a shorter duration (e.g., 1, 3, 6 hours).

  • Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), according to the manufacturer's protocol.

2. Analysis:

  • Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.

Signaling Pathway Analysis

While direct evidence is lacking for this compound, polyphenols are known to modulate several key signaling pathways involved in cancer cell survival and proliferation. Below are diagrams of pathways that could potentially be affected by this compound treatment.

G cluster_0 This compound Treatment Workflow A Prepare this compound Stock Solution (in DMSO) C Treat Cells with this compound A->C B Seed Hep3B Cells B->C D Incubate (24-72h) C->D E Cell Viability Assay (Crystal Violet) D->E F Mechanistic Assays D->F

Caption: General experimental workflow for in vitro this compound treatment.

G cluster_1 Postulated Apoptotic Pathway of this compound Iso This compound ROS ↑ ROS Production Iso->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax/Bcl-2 Ratio Mito->Bax Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

G cluster_2 Potential Signaling Pathways Modulated by Polyphenols cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Polyphenol Polyphenols (e.g., this compound) PI3K PI3K Polyphenol->PI3K Inhibition RAS RAS Polyphenol->RAS Inhibition IKK IKK Polyphenol->IKK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation IkB IκBα IKK->IkB | NFkB NF-κB IkB->NFkB | NFkB->Proliferation Nuclear Translocation

Caption: Overview of key signaling pathways potentially modulated by polyphenols.

Conclusion and Future Directions

This compound demonstrates cytotoxic activity against the Hep3B hepatocellular carcinoma cell line. The provided protocols offer a framework for assessing its efficacy and investigating its mechanism of action. Further research is required to specifically delineate the signaling pathways directly modulated by this compound in Hep3B cells to validate the hypothesized mechanisms and to explore its full therapeutic potential. It is recommended that researchers using this compound perform dose-response and time-course experiments to optimize treatment conditions for their specific experimental system.

References

Application Notes and Protocols for Isohopeaphenol Cell Permeability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohopeaphenol, a stilbenoid found in various plant species, has garnered interest for its potential therapeutic properties, including its activity as a sirtuin 1 (SIRT1) inhibitor. Understanding the cell permeability of this compound is a critical step in evaluating its potential as a drug candidate, as it directly influences its bioavailability and ability to reach its intracellular targets. This document provides a detailed protocol for assessing the cell permeability of this compound using the Caco-2 cell monolayer model, a widely accepted in vitro model that mimics the human intestinal epithelium. Additionally, this guide outlines the necessary data analysis and provides a framework for interpreting the results.

Core Principles of Cell Permeability Assays

The Caco-2 cell permeability assay is the gold standard for in vitro prediction of oral drug absorption.[1][2] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the barrier function of the intestinal wall.[1][2] This model allows for the assessment of a compound's ability to traverse the intestinal barrier through both passive diffusion and active transport mechanisms.

The apparent permeability coefficient (Papp), a quantitative measure of the rate of passage of a compound across the cell monolayer, is the key parameter determined in this assay. By measuring the flux of this compound from the apical (AP) to the basolateral (BL) side and vice versa, it is possible to determine not only its passive permeability but also to identify if it is a substrate for efflux transporters, such as P-glycoprotein (P-gp).[2]

Data Presentation

Table 1: Physicochemical Properties of this compound and Control Compounds
CompoundMolecular Weight ( g/mol )Predicted LogPAqueous Solubility
This compound454.47~4-5 (estimated)Poor
Propranolol (High Permeability)259.343.0962.5 mg/L
Atenolol (Low Permeability)266.340.1613.3 g/L
Verapamil (P-gp Inhibitor)454.603.7917.6 mg/L
Table 2: Expected Apparent Permeability (Papp) Values and Interpretation
Papp (x 10⁻⁶ cm/s)Permeability ClassificationExpected Oral Absorption
< 1.0LowPoor (<20%)
1.0 - 10.0ModerateModerate (20-80%)
> 10.0HighHigh (>80%)
Table 3: Sample Data Layout for Bidirectional Permeability Assay of this compound
CompoundDirectionConcentration (µM)Papp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
This compoundA -> B10ValueValue
This compoundB -> A10Value
This compound + VerapamilA -> B10ValueValue
This compound + VerapamilB -> A10Value
PropranololA -> B10> 10.0~1.0
AtenololA -> B10< 1.0~1.0

Experimental Protocols

I. Caco-2 Cell Culture and Seeding
  • Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well or 24-well plates with a 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

  • Differentiation: Culture the cells for 21-25 days to allow for the formation of a differentiated and polarized monolayer. Change the culture medium every 2-3 days.

II. Monolayer Integrity Assessment

Before conducting the permeability assay, it is crucial to confirm the integrity of the Caco-2 cell monolayer.

  • Transepithelial Electrical Resistance (TEER) Measurement:

    • Measure the TEER of the cell monolayers using a voltmeter with a "chopstick" electrode.

    • A TEER value of >250 Ω·cm² is generally considered indicative of a well-formed monolayer.[3]

  • Lucifer Yellow Permeability:

    • To assess paracellular permeability, add Lucifer Yellow (a fluorescent marker that cannot passively cross cell membranes) to the apical side of the monolayer.

    • After a defined incubation period (e.g., 1 hour), measure the fluorescence in the basolateral chamber.

    • A Papp value for Lucifer Yellow of < 1.0 x 10⁻⁶ cm/s confirms a tight monolayer.

III. This compound Permeability Assay

Due to the poor aqueous solubility of stilbenoids, it is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO) and then dilute to the final concentration in a transport buffer (e.g., Hank's Balanced Salt Solution - HBSS) with a final DMSO concentration of ≤1% to avoid cytotoxicity.

  • Preparation of Dosing Solutions:

    • Prepare a 10 µM working solution of this compound in HBSS (pH 7.4).

    • Prepare control solutions: 10 µM Propranolol (high permeability), 10 µM Atenolol (low permeability), and a solution of 10 µM this compound with 100 µM Verapamil (a P-gp inhibitor).

  • Bidirectional Permeability Assay:

    • Apical to Basolateral (A-B) Transport:

      • Wash the Caco-2 monolayers with pre-warmed HBSS.

      • Add the dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Transport:

      • Wash the Caco-2 monolayers with pre-warmed HBSS.

      • Add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

  • Sample Collection: At the end of the incubation period, collect samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of this compound and control drugs in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

IV. Data Analysis

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of permeation of the drug across the cells (µmol/s).

  • A is the surface area of the permeable membrane (cm²).

  • C₀ is the initial concentration of the drug in the donor chamber (µmol/cm³).

The Efflux Ratio is calculated as:

Efflux Ratio = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters. If the efflux ratio is significantly reduced in the presence of a P-gp inhibitor like Verapamil, it indicates that P-gp is involved in the efflux of the compound.

Mandatory Visualizations

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2_Culture Caco-2 Cell Culture (21-25 days) Monolayer_Integrity Monolayer Integrity Check (TEER & Lucifer Yellow) Caco2_Culture->Monolayer_Integrity Dosing_Solution Prepare Dosing Solutions (this compound +/- Verapamil, Controls) Monolayer_Integrity->Dosing_Solution Bidirectional_Transport Bidirectional Transport (A-B and B-A) Dosing_Solution->Bidirectional_Transport Incubation Incubation (37°C, 60-120 min) Bidirectional_Transport->Incubation Sample_Collection Sample Collection (Donor & Receiver) Incubation->Sample_Collection Quantification Quantification (HPLC or LC-MS/MS) Sample_Collection->Quantification Data_Analysis Data Analysis (Papp & Efflux Ratio) Quantification->Data_Analysis

Caption: Experimental workflow for the this compound cell permeability assay.

G This compound This compound SIRT1 SIRT1 This compound->SIRT1 Inhibition p53 p53 SIRT1->p53 Deacetylation (Inhibition) FOXO FOXO SIRT1->FOXO Deacetylation (Activation) NFkB NF-κB SIRT1->NFkB Deacetylation (Inhibition) PGC1a PGC-1α SIRT1->PGC1a Deacetylation (Activation) Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest StressResistance Stress Resistance FOXO->StressResistance Inflammation Inflammation NFkB->Inflammation Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis

Caption: Simplified SIRT1 signaling pathway inhibited by this compound.

Conclusion

This application note provides a comprehensive protocol for determining the cell permeability of this compound using the Caco-2 cell model. By following these guidelines, researchers can obtain valuable data on the compound's potential for oral absorption and identify its interaction with efflux transporters. This information is essential for the rational design and development of this compound as a potential therapeutic agent. Careful consideration of the compound's physicochemical properties, particularly its solubility, is critical for obtaining reliable and reproducible results. The provided signaling pathway diagram offers a visual representation of the molecular context in which this compound may exert its biological effects.

References

Application Notes and Protocols: Investigating Isohopeaphenol as a SIRT1 Inhibitor In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro investigation of isohopeaphenol as a potential inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase implicated in a variety of cellular processes, including aging, metabolism, and cancer.[1][2]

Introduction to this compound and SIRT1

This compound is a resveratrol (B1683913) tetramer, a type of natural polyphenol.[1] Studies have identified it as a competitive inhibitor of human SIRT1.[1][3] Its inhibitory activity, along with that of its isomer hopeaphenol, suggests potential applications in therapeutic areas where SIRT1 inhibition is desirable, such as oncology.[3] SIRT1 is a NAD+-dependent deacetylase that targets numerous substrates, including the tumor suppressor p53, and plays a crucial role in cellular stress responses and survival pathways.[1][4]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: Cytotoxicity of this compound and Hopeaphenol

CompoundCell LineIC50 (µM) at 72h
This compoundHepG2 (p53 wild-type hepatocellular carcinoma)54
Hep3B (p53-null hepatocellular carcinoma)26.0 ± 3.0
HopeaphenolHepG2 (p53 wild-type hepatocellular carcinoma)24
Hep3B (p53-null hepatocellular carcinoma)13.1 ± 4.1

Data sourced from a study on the cytotoxic activity of stilbene (B7821643) oligomers.[3][5]

Table 2: Known SIRT1 Inhibitors for Comparative Analysis

InhibitorTypeIC50
EX-527 (Selisistat)Potent and selective SIRT1 inhibitor38 nM (cell-free assay)
CambinolInhibitor of SIRT1 and SIRT256 µM (SIRT1), 59 µM (SIRT2)
SirtinolSirtuin-specific inhibitor-
NicotinamideEndogenous SIRT1 inhibitor-

This table provides context for the potency of known SIRT1 inhibitors.[6][7]

Experimental Protocols

Protocol 1: In Vitro SIRT1 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available SIRT1 activity assay kits and is suitable for determining the IC50 of this compound.[8][9][10][11]

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developing Solution (specific to the chosen fluorogenic substrate)

  • This compound (dissolved in DMSO)

  • Known SIRT1 inhibitor (e.g., EX-527) as a positive control

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Assay Buffer. Prepare working solutions of recombinant SIRT1, fluorogenic substrate, and NAD+ in Assay Buffer according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • SIRT1 enzyme solution

    • Varying concentrations of this compound or a known inhibitor (positive control). For negative control wells, add DMSO vehicle.

  • Initiation of Reaction: Add the NAD+ solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Development: Add the Developing Solution to each well. This solution will react with the deacetylated substrate to produce a fluorescent signal.

  • Second Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis: Calculate the percentage of SIRT1 inhibition for each concentration of this compound compared to the negative control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Cell-Based p53 Acetylation Assay (Western Blot)

This protocol determines the effect of this compound on the acetylation of p53, a known SIRT1 substrate.[12][13][14][15][16]

Materials:

  • Human cancer cell line with wild-type p53 (e.g., HepG2)

  • Cell culture medium and supplements

  • This compound

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-acetylated-p53 (specific for a key lysine residue, e.g., K382)

    • Anti-total-p53

    • Anti-SIRT1

    • Anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with PBS and then lyse them with cell lysis buffer containing protease and deacetylase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities for acetylated-p53, total p53, and SIRT1, normalizing to the loading control. An increase in the ratio of acetylated-p53 to total p53 would indicate SIRT1 inhibition by this compound.

Visualizations

SIRT1 Signaling Pathway

SIRT1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_sirt1 SIRT1 cluster_downstream Downstream Targets & Cellular Processes NAD+ NAD+ SIRT1 SIRT1 NAD+->SIRT1 Activates p53 p53 SIRT1->p53 Deacetylates (Inhibits) FOXO FOXO SIRT1->FOXO Deacetylates (Activates) NF-kB NF-kB SIRT1->NF-kB Deacetylates (Inhibits) PGC-1a PGC-1a SIRT1->PGC-1a Deacetylates (Activates) Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Inflammation Inflammation NF-kB->Inflammation Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC-1a->Mitochondrial_Biogenesis

Caption: Overview of the SIRT1 signaling pathway and its key downstream targets.

Experimental Workflow: In Vitro SIRT1 Inhibition Assay

Experimental_Workflow_SIRT1_Inhibition A Prepare Reagents: - SIRT1 Enzyme - Fluorogenic Substrate - NAD+ - this compound dilutions B Set up 96-well plate: - Add Assay Buffer - Add SIRT1 Enzyme - Add this compound/Controls A->B C Initiate Reaction: Add NAD+ B->C D Incubate at 37°C C->D E Add Developing Solution D->E F Incubate at Room Temperature E->F G Measure Fluorescence F->G H Data Analysis: Calculate % Inhibition & IC50 G->H

Caption: Step-by-step workflow for the in vitro SIRT1 fluorometric inhibition assay.

Logical Relationship: this compound's Mechanism of Action

Isohopeaphenol_Mechanism This compound This compound SIRT1 SIRT1 This compound->SIRT1 Acetylated_p53 Acetylated p53 SIRT1->Acetylated_p53 Deacetylates Deacetylated_p53 Deacetylated p53 Increased_p53_Acetylation Increased p53 Acetylation Acetylated_p53->Increased_p53_Acetylation Apoptosis_CellCycleArrest Apoptosis & Cell Cycle Arrest Increased_p53_Acetylation->Apoptosis_CellCycleArrest Leads to

References

Application Notes and Protocols for Utilizing Isohopeaphenol in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohopeaphenol, a naturally occurring resveratrol (B1683913) tetramer found predominantly in grapevine (Vitis vinifera), has emerged as a promising compound in the field of inflammation research. As a member of the stilbenoid family, it possesses a complex polyphenolic structure that contributes to its significant biological activities. Preliminary studies have highlighted its potent anti-inflammatory properties, suggesting its potential as a lead compound for the development of novel anti-inflammatory therapeutics.

This document provides detailed application notes and protocols for evaluating the anti-inflammatory effects of this compound. The methodologies described herein are designed to be implemented in a standard cell biology or pharmacology laboratory.

Mechanism of Action

The anti-inflammatory effects of stilbenoids, including this compound, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While specific quantitative data for this compound remains an active area of research, the general mechanism for related compounds involves the inhibition of pro-inflammatory mediators and the modulation of intracellular signaling cascades. Hopeaphenol, a closely related resveratrol tetramer, has been shown to exert anti-inflammatory effects by suppressing the NF-κB signaling pathway. It is hypothesized that this compound shares a similar mechanism, primarily through the inhibition of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial for the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), as well as enzymes like Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) that are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.

Data Presentation

The following table summarizes the expected anti-inflammatory activities of this compound based on preliminary findings and data from structurally related stilbenoids. Researchers are encouraged to generate specific data for this compound to populate and expand upon this table.

AssayKey Parameter MeasuredExpected Effect of this compoundReference Compound
Nitric Oxide (NO) Production AssayNitrite (B80452) ConcentrationInhibitionL-NAME
Pro-inflammatory Cytokine AssayTNF-α, IL-1β, IL-6 LevelsInhibitionDexamethasone
COX-2 Enzyme Inhibition AssayProstaglandin E2 (PGE2) LevelsInhibitionCelecoxib
5-LOX Enzyme Inhibition AssayLeukotriene B4 (LTB4) LevelsInhibitionZileuton
NF-κB Activation Assayp-IκBα, p-p65 LevelsInhibitionBay 11-7082
MAPK Activation Assayp-ERK, p-p38, p-JNK LevelsInhibitionU0126, SB203580

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line, RAW 264.7, is a well-established and appropriate model for in vitro anti-inflammatory studies.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) from Escherichia coli is commonly used to induce an inflammatory response in RAW 264.7 cells. A typical concentration is 1 µg/mL.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific cytokines in the cell culture supernatant.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Perform ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody. Block non-specific binding sites. Add the cell culture supernatants and standards to the wells. Add the detection antibody, followed by a substrate solution. Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations from the standard curve.

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays

These assays measure the ability of this compound to inhibit the activity of COX-2 and 5-LOX enzymes. Commercially available inhibitor screening kits are recommended for a standardized and reliable measurement.

Protocol (General Guideline for Commercial Kits):

  • Follow the kit manufacturer's protocol precisely.

  • Typically, the assay involves incubating the purified enzyme (COX-2 or 5-LOX) with its substrate (arachidonic acid) in the presence or absence of this compound.

  • The product of the enzymatic reaction (e.g., Prostaglandin H2 for COX-2, or leukotrienes for 5-LOX) is then measured, often through a colorimetric or fluorometric method.

  • The percentage of inhibition is calculated by comparing the enzyme activity in the presence of this compound to the activity of the untreated control.

  • Determine the IC50 value of this compound for each enzyme.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to detect the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways, providing insight into the mechanism of action of this compound.

Protocol:

  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes) to observe acute signaling events.

  • Lyse the cells and collect the total protein.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK).

  • Incubate with a suitable HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Anti-inflammatory Assays A Seed RAW 264.7 Macrophages B Overnight Adhesion A->B C Pre-treat with this compound B->C D Stimulate with LPS (1 µg/mL) C->D E Nitric Oxide (NO) Assay (Griess Test) D->E F Cytokine Assay (ELISA for TNF-α, IL-1β, IL-6) D->F G Enzyme Inhibition Assays (COX-2 & 5-LOX) D->G H Signaling Pathway Analysis (Western Blot for NF-κB & MAPK) D->H

Fig. 1: Experimental workflow for assessing the anti-inflammatory activity of this compound.

NFkB_Pathway cluster_pathway NF-κB Signaling Pathway cluster_complex Cytoplasmic Complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB (Degradation) IkB->IkB_p NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Nuclear Translocation) NFkB->NFkB_nuc IkB_p->NFkB Releases Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2) NFkB_nuc->Cytokines Induces Transcription This compound This compound This compound->IKK Inhibits

Fig. 2: Proposed inhibitory action of this compound on the NF-κB signaling pathway.

MAPK_Pathway cluster_pathway MAPK Signaling Pathway cluster_kinases MAP Kinases LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates ERK ERK MAPKKK->ERK JNK JNK MAPKKK->JNK p38 p38 MAPKKK->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Cytokines Pro-inflammatory Genes AP1->Cytokines Induces Transcription This compound This compound This compound->MAPKKK Inhibits

Fig. 3: Postulated inhibitory effect of this compound on the MAPK signaling cascade.

Application Note: Chiral Separation of Isohopeaphenol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isohopeaphenol is a naturally occurring resveratrol (B1683913) tetramer belonging to the stilbenoid family. Like many complex natural products, it possesses multiple chiral centers, resulting in the existence of stereoisomers. These isomers may exhibit different biological activities and pharmacokinetic profiles. Therefore, the ability to separate and characterize individual enantiomers and diastereomers is crucial for drug discovery and development, as well as for structure-activity relationship (SAR) studies. This document provides a detailed protocol and application note for the chiral separation of this compound and its isomers using High-Performance Liquid Chromatography (HPLC). While specific methods for this compound are not widely published, this guide is based on established methods for the separation of other resveratrol oligomers and related stilbenoids.[1][2]

Challenges in Chiral Separation

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging.[3] Chiral chromatography, which employs a chiral stationary phase (CSP), is the most effective technique for the direct separation of enantiomers.[3][4][5] The selection of an appropriate CSP and mobile phase is critical and often requires an empirical screening approach.[5][6]

Data Presentation: Chromatographic Conditions for Related Stilbenoids

The following table summarizes successful chiral separation conditions for compounds structurally related to this compound, providing a starting point for method development.

Compound ClassChiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow RateDetectionReference
Stilbene Dimers (e.g., trans-δ-viniferin)Chiralpak® IB N-5250 x 4.6 mm, 5 µmHeptane/Ethanol with 0.1% Diethylamine (B46881) (DEA)Not SpecifiedPDA (235, 280, 310 nm)[1]
Prenylflavanoids (e.g., Isoxanthohumol)Chiralcel® OD-HNot SpecifiedHexane/Ethanol (90:10, v/v)Not SpecifiedNot Specified
Prenylflavanoids (e.g., 8-prenylnaringenin)Chiralpak® AD-RHNot SpecifiedMethanol/Isopropanol/Water (40:20:40, v/v/v)Not SpecifiedNot Specified[7]
Entecavir Optical IsomersChiralpak® AD-HNot Specifiedn-hexane/isopropanol/ethanol/diethylamine (70:6:24:0.1)0.8 mL/minNot Specified
Indenestrol A and BChiralcel® OJNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

This section outlines a detailed methodology for developing a chiral HPLC method for the separation of this compound isomers.

1. Sample Preparation

  • Standard Preparation: Accurately weigh and dissolve the racemic or diastereomeric mixture of this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of dichloromethane (B109758) and ethyl acetate) to a final concentration of 1 mg/mL.[1]

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.

2. Initial Screening of Chiral Stationary Phases (CSPs)

The selection of the CSP is the most critical step. Polysaccharide-based CSPs are highly versatile and effective for a wide range of chiral compounds.

  • Recommended Columns for Screening:

  • Rationale: Immobilized polysaccharide-based columns offer broader solvent compatibility, which can be advantageous during method development.

3. Mobile Phase Screening Protocol

A systematic screening of mobile phases is recommended. For polysaccharide-based CSPs, both normal-phase and reversed-phase modes can be effective.

  • Normal-Phase Screening:

    • Mobile Phase A: Hexane/Isopropanol (90:10, v/v)

    • Mobile Phase B: Hexane/Ethanol (90:10, v/v)

    • Additives: For acidic or basic compounds, the addition of a modifier can improve peak shape and resolution. Add 0.1% trifluoroacetic acid (TFA) for acidic compounds or 0.1% diethylamine (DEA) for basic compounds.[6] Given the phenolic nature of this compound, starting without an additive or with an acidic additive may be beneficial.

  • Reversed-Phase Screening:

    • Mobile Phase C: Acetonitrile/Water (50:50, v/v)

    • Mobile Phase D: Methanol/Water (50:50, v/v)

    • Additives: Buffers such as ammonium (B1175870) acetate (B1210297) or formic acid can be used to control pH and improve peak shape.

4. Chromatographic Conditions

  • Flow Rate: Start with a flow rate of 0.5 - 1.0 mL/min for analytical columns (e.g., 4.6 mm I.D.).

  • Column Temperature: Maintain the column at a constant temperature, typically 25 °C, to ensure reproducible retention times.

  • Detection: Use a Photodiode Array (PDA) or UV detector. Monitor at wavelengths where stilbenoids absorb, such as 280 nm, 306 nm, and 325 nm.[1][8]

  • Injection Volume: 5 - 10 µL.

5. Method Optimization

Once initial separation (or partial separation) is achieved, optimize the method to improve resolution (Rs > 1.5).

  • Mobile Phase Composition: Adjust the ratio of the strong solvent (e.g., alcohol in normal phase) to fine-tune retention and selectivity.

  • Alcohol Modifier: In normal phase, switching between isopropanol, ethanol, and n-butanol can significantly impact selectivity.[4]

  • Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process and, thus, the separation.

  • Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, at the cost of longer analysis times.

6. Fraction Collection for Preparative Separation

For isolation of pure isomers for further studies, the analytical method can be scaled up to a preparative or semi-preparative scale.

  • Increase the column diameter and particle size.

  • Increase the flow rate proportionally to the column's cross-sectional area.

  • Increase the sample concentration and injection volume.

  • Collect the eluting fractions corresponding to each separated isomer.

  • Evaporate the solvent to obtain the purified isomers.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Chiral Method Development

G start Start: Racemic this compound Mixture prep Sample Preparation (Dissolve & Filter) start->prep screen_cols CSP Screening (e.g., Chiralpak IA, IB, IC) prep->screen_cols screen_mp Mobile Phase Screening (Normal & Reversed Phase) screen_cols->screen_mp eval Evaluate Separation (Resolution, Peak Shape) screen_mp->eval no_sep No Separation eval->no_sep Poor Result partial_sep Partial Separation eval->partial_sep Promising Result good_sep Good Separation (Rs > 1.5) eval->good_sep Optimal Result no_sep->screen_cols Try Different CSP optimize Method Optimization (Solvent Ratio, Temp., Additives) partial_sep->optimize validate Method Validation & Application good_sep->validate optimize->eval end End: Separated Isomers validate->end

Caption: Workflow for chiral HPLC method development.

Diagram 2: Hypothetical Signaling Pathway for Stilbenoid Bioactivity

G iso_isomer This compound Isomer (e.g., Enantiomer A) receptor Cellular Target / Receptor iso_isomer->receptor Binds/Activates keap1 Keap1 receptor->keap1 Inhibits ros Oxidative Stress (ROS) ros->keap1 Induces nrf2 Nrf2 are Antioxidant Response Element (ARE) nrf2->are Translocates to Nucleus & Binds keap1->nrf2 Inhibits antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes Induces Transcription antioxidant_enzymes->ros Neutralizes response Cellular Protection antioxidant_enzymes->response

Caption: Antioxidant response pathway potentially modulated by stilbenoids.

References

Troubleshooting & Optimization

How to improve the yield of Isohopeaphenol from extraction?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Isohopeaphenol. Find detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance your extraction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary natural sources?

A1: this compound is a resveratrol (B1683913) tetramer, a type of polyphenolic compound belonging to the stilbene (B7821643) family. It is known for its potential biological activities. The primary natural sources of this compound are the wood and canes of grapevines (Vitis vinifera) and certain species of the Dipterocarpaceae family, such as Shorea hemsleyana.[1] Grapevine canes, often considered a byproduct of viticulture, are a particularly rich source of various stilbenes, including this compound.[2][3]

Q2: Which factors have the most significant impact on the yield of this compound during extraction?

A2: The yield of this compound, like other phenolic compounds, is influenced by several key factors. These include the choice of solvent and its polarity, the extraction temperature, the duration of the extraction process, the ratio of solvent to the solid plant material, the particle size of the plant material, and the extraction method employed.[4][5] Optimizing these parameters is crucial for maximizing the recovery of this compound.

Q3: What are the most effective solvents for extracting this compound?

A3: The polarity of the solvent is a critical factor in the extraction of phenolic compounds.[6][7][8] For stilbenes like this compound, mixtures of polar solvents such as ethanol (B145695) or methanol (B129727) with water are generally most effective.[9][10] Specifically, aqueous ethanol solutions, typically in the range of 60-80%, have been shown to be highly efficient for extracting stilbenes from grape canes.[4][11]

Q4: Can high temperatures degrade this compound during extraction?

A4: Yes, like many phenolic compounds, this compound can be susceptible to thermal degradation at high temperatures, especially during prolonged extraction times.[5][12][13] While moderately elevated temperatures can increase extraction efficiency by improving solvent viscosity and mass transfer, excessive heat can lead to the oxidation and decomposition of the target compound, thereby reducing the final yield.[12][14][15] It is essential to find an optimal temperature that balances extraction efficiency with compound stability.

Q5: What are the advantages of using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE)?

A5: Ultrasound-Assisted Extraction (UAE) offers several advantages over traditional methods like maceration or Soxhlet extraction. UAE can significantly reduce extraction times, often from hours to minutes, and can enhance extraction efficiency, leading to higher yields.[1][4][16] This is achieved through the phenomenon of acoustic cavitation, which facilitates solvent penetration into the plant matrix and the release of target compounds.[16]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low crude extract yield Improper plant material preparation: Insufficient drying or coarse grinding of the plant material can limit solvent penetration.[17][18]Ensure the plant material is thoroughly dried to a constant weight and finely ground to a uniform powder to maximize the surface area for extraction.
Suboptimal solvent selection: The solvent used may not have the appropriate polarity to effectively solubilize this compound.[6][17]Use a solvent system with optimized polarity. For this compound, a mixture of ethanol and water (e.g., 60-80% ethanol) is generally effective.[4][11]
Inadequate solvent-to-solid ratio: A low ratio can lead to saturation of the solvent and incomplete extraction.[5][17]Increase the solvent-to-solid ratio to ensure complete immersion of the plant material and to facilitate a favorable concentration gradient for diffusion. A ratio of 40:1 has been shown to be effective in stilbene extraction.[4]
Low yield of pure this compound despite good crude extract quantity Thermal degradation: Prolonged exposure to high temperatures during extraction or solvent evaporation can degrade the target compound.[12][17]Employ low-temperature extraction methods where possible. When removing the solvent, use a rotary evaporator under reduced pressure to maintain a low temperature.
Oxidation: this compound, as a phenolic compound, can be susceptible to oxidation, especially when exposed to light and air for extended periods.[5][12]Minimize the exposure of the extract to light and air. Consider performing the extraction under an inert atmosphere (e.g., nitrogen) if possible.
Inefficient purification method: The chosen purification technique may not be suitable for separating this compound from other co-extracted compounds.Utilize appropriate chromatographic techniques for purification. A common approach is to perform liquid-liquid fractionation followed by column chromatography (e.g., using Sephadex LH-20 or C18 silica (B1680970) gel) and potentially semi-preparative HPLC for final purification.[19]
Inconsistent extraction results Variability in plant material: The concentration of this compound can vary depending on the plant's species, geographical origin, harvest time, and storage conditions.[11][18]Standardize the source and pre-treatment of the plant material as much as possible. If feasible, analyze the this compound content of the raw material before extraction.
Fluctuations in extraction parameters: Inconsistent application of extraction parameters (temperature, time, solvent concentration) will lead to variable yields.Carefully control and monitor all extraction parameters. Use calibrated equipment and maintain a detailed experimental log.

Experimental Protocols

Optimized Ultrasound-Assisted Extraction (UAE) of this compound from Grape Canes

This protocol is based on optimized methods for the extraction of stilbenes from grapevine canes.

1. Preparation of Plant Material:

  • Collect grapevine canes (Vitis vinifera) and wash them to remove any surface contaminants.

  • Dry the canes in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grind the dried canes into a fine, homogeneous powder using a mechanical grinder.

2. Extraction Procedure:

  • Weigh a precise amount of the powdered grape cane material.

  • Place the powder in an extraction vessel.

  • Add the extraction solvent, an aqueous solution of 60% ethanol, at a solvent-to-solid ratio of 40:1 (v/w).[4]

  • Place the vessel in an ultrasonic bath with temperature control.

  • Set the extraction temperature to 75°C.[1][4]

  • Apply ultrasound for a duration of 10 minutes.[4]

  • After extraction, separate the supernatant from the solid residue by centrifugation or filtration.

  • Collect the supernatant containing the extracted this compound.

  • For quantitative analysis, the extract can be directly analyzed by HPLC.

3. Solvent Removal and Further Purification:

  • To obtain a concentrated extract, remove the ethanol and water using a rotary evaporator under reduced pressure at a temperature below 40°C.

  • The resulting crude extract can be further purified using chromatographic techniques such as column chromatography on Sephadex LH-20 or C18, followed by semi-preparative HPLC to isolate pure this compound.[19]

Data Presentation

Table 1: Comparison of Extraction Methods for Stilbenes from Grape Canes
Extraction MethodTypical Solvent(s)TemperatureTimeRelative Yield of Total Stilbenes
MacerationEthanol, MethanolRoom Temperature24-72 hoursModerate
Soxhlet ExtractionMethanol, EthanolBoiling point of solvent6-12 hoursHigh
Ultrasound-Assisted Extraction (UAE)60-80% Ethanol75°C10-15 minutesHigh to Very High[1][4]
Microwave-Assisted Extraction (MAE)Ethanol, Methanol50-100°C3-10 minutesHigh
Accelerated Solvent Extraction (ASE)Methanol, Ethanol50-100°C10-20 minutesVery High[20][21]

Note: The relative yields are a general comparison based on literature for total stilbenes, and the optimal method may vary depending on the specific experimental setup and target compound.

Table 2: Influence of Key Parameters on this compound Yield
ParameterRangeEffect on YieldConsiderations
Solvent Polarity Aqueous Ethanol (20-80%)Yield generally increases with higher ethanol concentration up to an optimal point (around 60-80%).[11]Pure ethanol or water are typically less effective than their mixtures for extracting a broad range of stilbenes.
Temperature 25-85°CYield increases with temperature up to a certain point, after which degradation may occur.[9][18]Optimal temperature for stilbene extraction is often around 75°C for UAE.[1][4] Higher temperatures in conventional methods can lead to degradation.[12]
Extraction Time 10 min - 24 hoursAdvanced methods like UAE and MAE significantly reduce the required time.[4]Prolonged extraction times, especially at elevated temperatures, increase the risk of compound degradation.[5]
Solvent-to-Solid Ratio 20:1 to 50:1 (v/w)Higher ratios generally improve extraction efficiency until a plateau is reached.[4]Very high ratios lead to unnecessary solvent consumption and more dilute extracts.
Particle Size Coarse to Fine PowderFiner particles lead to a higher yield due to increased surface area.[3][5]Overly fine powder can sometimes cause issues with filtration or packing in certain extraction systems.

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_processing Post-Extraction Processing cluster_purification Purification p1 Grape Cane Collection p2 Washing & Drying p1->p2 p3 Grinding to Fine Powder p2->p3 e1 Mix Powder with 60% Ethanol (40:1) p3->e1 e2 Ultrasonication (75°C, 10 min) e1->e2 e3 Separation (Centrifugation/Filtration) e2->e3 pr1 Supernatant (Crude Extract) e3->pr1 pr2 Solvent Evaporation (Rotary Evaporator) pr1->pr2 pr3 Concentrated Crude Extract pr2->pr3 pu1 Column Chromatography (e.g., Sephadex LH-20) pr3->pu1 pu2 Semi-Preparative HPLC pu1->pu2 pu3 Pure this compound pu2->pu3

Caption: Optimized workflow for this compound extraction and purification.

logical_relationships solvent Solvent Polarity (e.g., % Ethanol) yield This compound Yield solvent->yield temp Temperature temp->yield + (to optimum) degradation Thermal/Oxidative Degradation temp->degradation high time Extraction Time time->yield + (to optimum) time->degradation long ratio Solvent/Solid Ratio ratio->yield particle Particle Size particle->yield method Extraction Method (e.g., UAE) method->yield degradation->yield

Caption: Factors influencing the yield of this compound from extraction.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC for Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the HPLC analysis of phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic problem where the peak asymmetry factor is greater than 1.2, resulting in a distorted peak with a trailing edge that is longer than the leading edge.[1] An ideal chromatographic peak should be symmetrical and have a Gaussian shape.[2][3] This distortion can negatively impact resolution, quantification accuracy, and overall method reliability.[2][4]

Q2: What are the primary causes of peak tailing for phenolic compounds?

A2: Peak tailing for phenolic compounds in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase.[1][2] Key causes include:

  • Silanol (B1196071) Interactions: Free silanol groups on the silica-based column packing can interact with the hydroxyl groups of phenolic compounds, leading to tailing.[1][2][3]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the phenolic analyte, both ionized and unionized forms can exist, causing peak distortion.[3][5][6]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[4][7]

  • Extra-Column Effects: Dead volume in tubing, fittings, or the detector flow cell can contribute to peak broadening and tailing.[8][9]

  • Sample Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[7][9][10]

Q3: How does the mobile phase pH affect the peak shape of phenolic compounds?

A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like phenols.[5][11] For acidic compounds such as phenols, a mobile phase pH lower than the analyte's pKa will keep them in their unionized form, minimizing secondary interactions with the stationary phase and reducing peak tailing.[11] It is recommended to operate at a pH at least one unit below the pKa to ensure consistent protonation and improve peak symmetry.[11]

Q4: Can my choice of HPLC column influence peak tailing?

A4: Absolutely. The choice of column is crucial for obtaining symmetrical peaks.[2]

  • End-Capped Columns: Modern columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, reducing their ability to interact with analytes.[1][12] Using a well-end-capped column is highly recommended for analyzing phenolic compounds.[4]

  • Stationary Phase Chemistry: Different stationary phases offer varying levels of inertness. For example, phases with proprietary surface modifications or hybrid silica-organic particles can provide better peak shapes for challenging compounds.[2]

  • Particle Size: Smaller particle sizes (e.g., in UHPLC) can lead to higher efficiency and sharper peaks, which can help to better resolve tailing issues.[13]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues for phenolic compounds.

Step 1: Initial Assessment & Diagnosis

The first step is to determine the nature of the peak tailing.

  • Are all peaks tailing or only the phenolic analyte peak?

    • All peaks tailing: This often points to a system-wide issue, such as extra-column dead volume or a problem with the column itself (e.g., a void).[14]

    • Only the phenolic peak is tailing: This suggests a specific chemical interaction between your analyte and the stationary phase or mobile phase.[15]

Troubleshooting Workflow

G start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks system_issue System-wide Issue all_peaks->system_issue Yes analyte_issue Analyte-Specific Issue all_peaks->analyte_issue No check_connections Check fittings and tubing for dead volume system_issue->check_connections inspect_column Inspect column for voids/contamination system_issue->inspect_column optimize_mp Optimize Mobile Phase analyte_issue->optimize_mp evaluate_column Evaluate Column Choice analyte_issue->evaluate_column end Peak Shape Improved check_connections->end inspect_column->end optimize_mp->end evaluate_column->end

Caption: A workflow for troubleshooting HPLC peak tailing.

Step 2: Addressing Analyte-Specific Tailing

If only the phenolic analyte peak is tailing, focus on the method chemistry.

Potential Cause Recommended Action Experimental Protocol
Secondary Silanol Interactions Lower the mobile phase pH.Prepare a mobile phase with a pH at least one unit below the pKa of your phenolic analyte. For many phenols, a pH of 2.5-3.0 is effective.[9] Use a buffer such as phosphate (B84403) or formate (B1220265) to maintain a stable pH.[9]
Incorrect Mobile Phase Composition Increase the buffer concentration or add a competing base.Increase the buffer concentration to 25-50 mM to help mask residual silanol activity.[4][16] In some cases, adding a small amount of a competing base like triethylamine (B128534) (TEA) can improve peak shape, though this is less common with modern columns.[2]
Sub-optimal Column Chemistry Switch to a high-purity, end-capped column or a column with a different stationary phase.Select a column specifically designed for good peak shape with polar or basic compounds. Modern C18 columns from most manufacturers are highly end-capped. Alternatively, consider a phenyl-hexyl or polar-embedded phase which can offer different selectivity and reduce silanol interactions.[2][17]
Step 3: Addressing System-Wide Tailing

If all peaks are tailing, investigate the HPLC system.

Potential Cause Recommended Action Experimental Protocol
Extra-Column Dead Volume Minimize tubing length and use appropriate fittings.Ensure all tubing connections are properly made with no gaps. Use tubing with a narrow internal diameter (e.g., 0.125 mm) and keep the length between the injector, column, and detector to a minimum.[3]
Column Void or Contamination Flush the column or replace it if necessary.Disconnect the column from the detector and flush it with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove contaminants. If a void is suspected at the column inlet, carefully inspect the top of the column bed. Replacing the column may be necessary.[7][9]
Sample Overload Reduce the sample concentration or injection volume.Dilute the sample by a factor of 10 and re-inject. If the peak shape improves, the original sample was likely overloaded.[9][10]

Signaling Pathway and Interaction Diagram

The primary interaction leading to peak tailing for phenolic compounds on silica-based columns is the interaction with surface silanol groups.

G cluster_column Silica Stationary Phase SiOH Silanol Group (Si-OH) Tailing Peak Tailing SiOH->Tailing Phenol Phenolic Analyte (Ar-OH) Phenol->SiOH Secondary Interaction (Hydrogen Bonding) ProtonatedSiOH Protonated Silanol (Si-OH) Phenol->ProtonatedSiOH Reduced Interaction MobilePhase Mobile Phase (Low pH) MobilePhase->SiOH Protonates Silanol SymmetricalPeak Symmetrical Peak ProtonatedSiOH->SymmetricalPeak

Caption: Interaction of phenolic analytes with silanol groups.

References

Preventing oxidation of Isohopeaphenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

A hub for researchers, scientists, and drug development professionals providing troubleshooting guidance and frequently asked questions regarding the stability and storage of Isohopeaphenol.

Disclaimer: this compound is a complex polyphenol, and specific stability data is limited. The following guidance is extrapolated from extensive research on resveratrol (B1683913), a foundational structural unit of ishopeaphenol, and other related stilbenoids. It is crucial to validate these recommendations for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Based on data from related stilbenoid compounds, this compound is likely susceptible to degradation from four main factors:

  • pH: Like resveratrol, this compound is expected to be most stable in acidic to neutral conditions and will likely degrade rapidly in alkaline environments (pH > 7)[1][2][3].

  • Light: Exposure to both UV and visible light can cause isomerization and degradation of stilbenoids[4][5].

  • Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation[1][3][6].

  • Oxidation: As a phenolic compound, this compound is prone to oxidation, a process that can be accelerated by the presence of oxygen and metal ions[3].

Q2: What are the recommended conditions for long-term storage of this compound?

A2: For optimal stability, this compound should be stored as a dry powder under the following conditions:

  • Temperature: Store at -20°C or -80°C.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: Store under an inert gas atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q3: How should I prepare and store this compound stock solutions?

A3: To maintain the integrity of this compound in solution:

  • Solvent Choice: Due to poor water solubility, dissolve this compound in an appropriate organic solvent such as ethanol (B145695) or DMSO[3].

  • pH Control: If aqueous buffers are necessary, ensure the pH is maintained below 6.8[1][2].

  • Light Protection: Always use amber vials or foil-wrapped containers.

  • Temperature: Store stock solutions at -20°C or -80°C for long-term use. For short-term storage (a few days), 4°C is preferable to room temperature[7].

  • Oxygen Exclusion: To prevent oxidation, it is recommended to use deoxygenated solvents and to overlay the solution with an inert gas[3].

Q4: I am observing a loss of biological activity in my experiments. Could this compound degradation be the cause?

A4: Yes, a loss of activity is a strong indicator of degradation. The complex structure of this compound can be altered by the factors mentioned above, leading to reduced or complete loss of its intended biological effect. It is crucial to handle the compound under the recommended conditions throughout your experiment.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound concentration in solution over time. Oxidation: Susceptible to oxidation in the presence of air (oxygen), especially in solution[3].Prepare fresh solutions for each experiment. Use deoxygenated solvents (purge with nitrogen or argon). Consider adding antioxidants like ascorbic acid to buffers if compatible with your experiment. Use chelating agents like EDTA if metal ion contamination is suspected.
pH-dependent degradation: Stability decreases significantly in neutral to alkaline conditions (pH > 7)[1][2].Maintain a slightly acidic pH (below 6.8) for your experimental buffers if the protocol allows. Avoid prolonged storage in neutral or alkaline buffers.
Inconsistent experimental results between replicates. Photodegradation: Exposure to light, especially UV, can cause isomerization and degradation[4][5].Protect solutions from light at all times using amber vials or by wrapping containers in aluminum foil. Work in a dimly lit environment when handling solutions.
Thermal degradation: Higher temperatures accelerate degradation[3][6].Store stock solutions at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles by making aliquots. Maintain a cool environment during experimental procedures where possible.
Precipitation of this compound in aqueous solutions. Poor aqueous solubility: this compound, like resveratrol, has low solubility in water.Prepare higher concentration stock solutions in organic solvents (e.g., DMSO, ethanol) and then dilute into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Quantitative Data Summary

The following table summarizes stability data for trans-resveratrol, which can be used as a proxy to estimate the stability of this compound under various conditions.

Condition Parameter Value Stability Assessment Reference
pH (in solution) pH 1-6.8StableHigh[1][2]
pH 7.4 (37°C)Half-life < 3 daysModerate[3]
pH 8.0 (37°C)Half-life < 10 hoursLow[3]
pH 10.0 (37°C)Half-life < 5 minutesVery Low[3]
Temperature -80°C to -20°CStable for weeks to monthsHigh[5]
4°CGradual degradation over daysModerate[7]
25°C - 40°CAccelerated degradationLow[6]
Light Exposure UV/Visible LightCauses trans-to-cis isomerization and degradationLow[4][5]
DarknessEssential for stabilityHigh[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions. This is essential for developing a stability-indicating analytical method.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of HCl before analysis.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound powder in a 60°C oven for 24 hours. Also, incubate a solution (100 µg/mL in a suitable solvent) at 60°C.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL) to UV light (e.g., 365 nm) for 24 hours. Keep a control sample wrapped in foil to protect it from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), take aliquots of each stressed sample.

  • Analyze the samples by a stability-indicating HPLC method (see Protocol 2) to quantify the remaining this compound and detect the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate the parent this compound from its potential degradation products.

1. HPLC System and Conditions (starting point for optimization):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Example Gradient: Start with 95% A and 5% B, ramp to 100% B over 30 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength relevant for stilbenoids (e.g., 306 nm or 320 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Sample Preparation:

  • Dilute the samples from the forced degradation study (Protocol 1) with the mobile phase to fall within the linear range of the calibration curve.

3. Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness[8]. The goal is to demonstrate that the peak for this compound is pure and that degradation products do not interfere with its quantification.

Visualizations

Antioxidant Signaling Pathway of Stilbenoids

Stilbenoids like resveratrol, and likely this compound, exert their antioxidant effects through complex signaling pathways. A primary mechanism involves the activation of the Nrf2 pathway.

antioxidant_pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 destabilizes ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralizes Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection leads to

Caption: Nrf2-mediated antioxidant response pathway activated by this compound.

Experimental Workflow for Stability Testing

A logical workflow is essential for systematically assessing the stability of this compound.

experimental_workflow start Start: this compound Sample stress Forced Degradation (pH, Temp, Light, Oxidant) start->stress sampling Time-Point Sampling stress->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Analysis (Degradation Kinetics) hplc->data end End: Stability Profile data->end

Caption: Workflow for determining the stability profile of this compound.

Logical Relationship of Degradation Factors

The primary factors influencing this compound degradation are interconnected.

degradation_factors Degradation This compound Degradation pH Alkaline pH (>7) pH->Degradation Light Light Exposure (UV/Visible) Light->Degradation Temp Elevated Temperature Temp->Degradation Oxidation Oxidation (O2, Metal Ions) Oxidation->Degradation

References

Technical Support Center: Isohopeaphenol Stability in DMSO Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of isohopesphenol in Dimethyl Sulfoxide (DMSO) solutions.

Frequently Asked Questions (FAQs)

Q1: My isohopesphenol-in-DMSO stock solution has been stored for a while. Is it still viable for my experiments?

The stability of isohopesphenol in DMSO can be influenced by several factors, including storage temperature, light exposure, water content in the DMSO, and the concentration of the stock solution.[1][2] While many compounds are stable in DMSO for extended periods, especially when stored at low temperatures (-20°C or -80°C), degradation can occur.[1][3] For critical experiments, it is always best to use a freshly prepared solution or to re-qualify your stored stock solution.[2]

Q2: I observed some precipitation in my isohopesphenol stock solution after thawing. What should I do?

Precipitation of compounds from DMSO solutions upon thawing is a common issue. This can be due to the compound's low solubility at lower temperatures or changes in the solvent properties, such as water absorption.[4]

Troubleshooting Steps:

  • Gentle Warming: Warm the solution to room temperature or slightly above (e.g., 37°C) and vortex thoroughly to try and redissolve the precipitate.[1]

  • Sonication: If warming is not sufficient, brief sonication in a water bath can help to break up and dissolve the precipitate.

  • Centrifugation: If the precipitate does not redissolve, it is recommended to centrifuge the vial and use the supernatant for your experiments. Note that the actual concentration of the supernatant will be lower than the intended stock concentration.

  • Solvent Quality: Ensure you are using anhydrous, high-purity DMSO, as water content can affect solubility and stability.[1][5]

Q3: Can multiple freeze-thaw cycles affect the stability of my isohopesphenol solution?

Yes, multiple freeze-thaw cycles can potentially degrade sensitive compounds.[2][6] While many compounds are resistant to a limited number of cycles, repeated freezing and thawing can introduce moisture from the atmosphere and may promote degradation.[3][6]

Best Practices:

  • Aliquot your stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles for the entire batch.

  • When thawing, allow the vial to come to room temperature before opening to reduce condensation.

  • Consider storing aliquots intended for short-term use at 4°C if the compound is known to be stable at that temperature for the required duration.

Q4: What are the optimal storage conditions for isohopesphenol in DMSO?

For long-term storage, it is generally recommended to store compound solutions in DMSO at -20°C or -80°C in tightly sealed, light-protecting (amber) vials.[1][7] The storage area should be dry to minimize moisture absorption by the DMSO.[7][8]

Storage ConditionRecommendationRationale
Temperature -20°C or -80°C for long-term storage.Lower temperatures slow down chemical degradation processes.
Light Store in amber vials or protect from light.[7]UV radiation can accelerate the decomposition of some compounds.[7]
Container Tightly sealed glass vials are preferred.[1][7]Prevents moisture absorption and potential leaching from plastic containers.[7]
Atmosphere Consider flushing with an inert gas (e.g., argon or nitrogen) before sealing for highly sensitive compounds.[2]Minimizes oxidation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inconsistent experimental results - Compound degradation in stock solution.- Inaccurate concentration due to precipitation.- Prepare a fresh stock solution of isohopesphenol.- Perform a stability study on your stored stock (see protocol below).- Centrifuge precipitated solutions and quantify the supernatant before use.
Change in color of the stock solution - Oxidation or degradation of isohopesphenol.- Reaction with impurities in the DMSO.- Discard the solution.- Prepare a fresh solution using high-purity, anhydrous DMSO.- Store new stock solutions under an inert atmosphere if oxidation is suspected.
Reduced potency in bioassays - Degradation of the active compound over time.- Establish a regular schedule for preparing fresh stock solutions.- Qualify the potency of older stock solutions against a freshly prepared standard.

Experimental Protocols

Protocol for Assessing Isohopeaphenol Stability in DMSO

This protocol outlines a method to evaluate the stability of isohopesphenol in a DMSO solution over time using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).[1]

Materials:

  • This compound

  • Anhydrous DMSO (≥99.9% purity)[1]

  • Internal standard (a stable, non-reactive compound)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Amber glass or polypropylene (B1209903) vials with screw caps[1][3]

  • HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of isohopesphenol in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the internal standard in DMSO.

  • Sample Preparation for Time Points:

    • Time Zero (T0) Sample: Mix an aliquot of the isohopesphenol stock solution with an equal volume of the internal standard stock solution. Dilute this mixture with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration suitable for your LC-MS system (e.g., 1 µM). This is your reference sample.

    • Incubation Samples: Aliquot the isohopesphenol stock solution into multiple amber vials, one for each time point and temperature condition you want to test.

  • Incubation:

    • Store the vials at the desired temperatures (e.g., Room Temperature, 4°C, -20°C).

  • Analysis at Time Points:

    • At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), take one vial from each storage condition.

    • Prepare the sample for analysis as described for the T0 sample by adding the internal standard and diluting.

  • LC-MS Analysis:

    • Analyze all samples using a validated HPLC or UHPLC method.

  • Data Analysis:

    • For each sample, determine the peak area of isohopesphenol and the internal standard.

    • Calculate the peak area ratio: Ratio = Peak Area of this compound / Peak Area of Internal Standard.

    • Determine the percentage of isohopesphenol remaining at each time point (Tx) relative to the T0 sample: % Remaining = (Ratio at Tx / Ratio at T0) * 100.[1]

Expected Data Summary:

Time Point% Remaining (Room Temp)% Remaining (4°C)% Remaining (-20°C)
T0100%100%100%
24 hours
72 hours
1 week
1 month

Visualizations

Stability_Testing_Workflow cluster_prep 1. Preparation cluster_storage 2. Storage & Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_iso Prepare 10 mM This compound in DMSO aliquot Aliquot this compound Stock into Vials prep_iso->aliquot prep_is Prepare 10 mM Internal Standard in DMSO add_is Add Internal Standard prep_is->add_is store_rt Room Temperature aliquot->store_rt Store at different temperatures store_4c 4°C aliquot->store_4c Store at different temperatures store_n20c -20°C aliquot->store_n20c Store at different temperatures timepoint At Each Time Point (T0, T1, T2...) store_rt->timepoint store_4c->timepoint store_n20c->timepoint timepoint->add_is dilute Dilute for LC-MS add_is->dilute analyze LC-MS Analysis dilute->analyze calc_ratio Calculate Peak Area Ratio analyze->calc_ratio calc_remain Calculate % Remaining vs T0 calc_ratio->calc_remain report Generate Stability Report calc_remain->report

Caption: Workflow for assessing the stability of this compound in DMSO.

Troubleshooting_Precipitation start Precipitate Observed in Thawed Solution warm Gentle Warming (e.g., 37°C) & Vortex start->warm check1 Does it redissolve? warm->check1 sonicate Brief Sonication check1->sonicate No use_solution Use Solution in Experiment check1->use_solution Yes check2 Does it redissolve? sonicate->check2 centrifuge Centrifuge and Use Supernatant (Note Concentration Change) check2->centrifuge No check2->use_solution Yes centrifuge->use_solution discard Consider Discarding and Preparing Fresh Solution centrifuge->discard

Caption: Troubleshooting steps for precipitation in DMSO stock solutions.

References

Technical Support Center: Synthesis of Isohopeaphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Isohopeaphenol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for the successful synthesis of this complex resveratrol (B1683913) tetramer.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

The total synthesis of this compound, a resveratrol tetramer, presents several significant challenges inherent to the synthesis of complex polyphenolic compounds. These include:

  • Regio- and Stereoselectivity: The primary challenge lies in controlling the oxidative coupling of resveratrol or its dimer units to form the specific tetrameric structure of this compound with the correct connectivity and stereochemistry.[1][2][3] Uncontrolled reactions can lead to a complex mixture of isomers.

  • Protecting Group Strategy: The multiple phenolic hydroxyl groups on the resveratrol units are susceptible to oxidation and other side reactions. A robust protecting group strategy is necessary to mask these groups during the coupling reactions, followed by efficient deprotection.[4][5][6]

  • Low Overall Yield: Due to the multi-step nature of the synthesis and potential for side product formation, achieving a high overall yield is difficult.[3]

  • Purification: The separation of the target this compound from a complex mixture of other oligomers and stereoisomers is a significant hurdle due to their similar chemical properties.[7][8]

Q2: What synthetic strategies can be employed for the synthesis of this compound?

There are two main approaches for the synthesis of resveratrol oligomers like this compound:

  • Biomimetic Synthesis: This approach mimics the natural biosynthetic pathway and typically involves the direct oxidative coupling of resveratrol or its dimers (like ε-viniferin) using oxidizing agents such as iron(III) chloride (FeCl₃), silver acetate (B1210297) (AgOAc), or enzymes.[9][10][11] While often shorter, this method can suffer from a lack of selectivity, leading to a mixture of products.

  • Stepwise Chemical Synthesis: This strategy offers more control over the formation of the desired product. It involves a longer, more complex route with the use of protecting groups and regioselective reactions to build the tetramer in a controlled manner.[2][12]

Q3: Which protecting groups are suitable for the hydroxyl functionalities of resveratrol during synthesis?

The choice of protecting group is critical and should be stable to the reaction conditions for coupling and easily removable without affecting the core structure. Common protecting groups for phenols include:

  • Methyl Ethers: Very stable but require harsh conditions for deprotection (e.g., BBr₃).[5]

  • Benzyl (B1604629) Ethers (Bn): Stable and can be removed by hydrogenolysis, which is a mild method.

  • Silyl Ethers (e.g., TBDMS, TIPS): Offer varying degrees of stability and can often be removed selectively under acidic conditions or with fluoride (B91410) reagents.[5]

  • Acetyl Esters (Ac): Easily introduced but may not be stable enough for all subsequent reaction conditions.

An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is highly advantageous in a multi-step synthesis.[6][13]

Q4: What purification techniques are effective for isolating this compound?

Due to the complexity of the reaction mixture, a combination of chromatographic techniques is often necessary:

  • Column Chromatography on Silica Gel: A standard method for initial purification.

  • Reversed-Phase Chromatography (C18): Useful for separating compounds based on polarity.

  • Centrifugal Partition Chromatography (CPC): An effective technique for separating structurally similar stilbenoids.[7]

  • High-Performance Liquid Chromatography (HPLC): Often used for the final purification of the target compound to a high degree of purity.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Tetramer in Oxidative Coupling Reaction

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incorrect Oxidant Stoichiometry Optimize the molar ratio of the oxidizing agent to the resveratrol precursor. Start with a 1:1 ratio and incrementally adjust.Improved selectivity for the desired oligomer and reduced formation of higher-order oligomers or degradation products.
Suboptimal Reaction Temperature Screen a range of temperatures. Some oxidative couplings are highly temperature-sensitive.[9]Increased yield of the desired product by minimizing side reactions.
Low Reactivity of Precursor Ensure the starting material (e.g., resveratrol dimer) is pure. Consider using a more reactive precursor if available.A cleaner reaction profile with a higher conversion rate to the desired product.
Reaction Time Not Optimized Monitor the reaction progress using TLC or LC-MS at different time points to determine the optimal reaction time.Maximize the formation of the tetramer while minimizing its potential degradation over time.
Problem 2: Formation of a Complex Mixture of Isomers

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Lack of Regiocontrol in Coupling Employ a directed synthesis approach with appropriate protecting or directing groups to favor the desired bond formation.[2]A significant reduction in the number of isomers formed.
Non-Stereoselective Reaction Use chiral catalysts or auxiliaries to influence the stereochemical outcome of the reaction.Enrichment of the desired stereoisomer of this compound.
Inappropriate Solvent Screen different solvents to investigate their effect on the reaction's selectivity.Improved isomeric ratio in the crude product mixture.
Problem 3: Incomplete Deprotection or Degradation of the Product

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Harsh Deprotection Conditions Switch to a milder deprotection method. For example, use hydrogenolysis for benzyl ethers instead of strong acids for methyl ethers.[5]Successful removal of protecting groups without degradation of the polyphenol core.
Incomplete Reaction Increase the reaction time or the amount of deprotecting agent. Monitor the reaction by TLC or LC-MS until all protecting groups are cleaved.Full deprotection of the final product.
Air Oxidation of Phenols Perform the deprotection and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the newly exposed hydroxyl groups.Improved purity and stability of the final this compound product.

Experimental Protocols

Protocol 1: Biomimetic Oxidative Coupling of ε-Viniferin

This protocol is a generalized procedure for the synthesis of resveratrol tetramers based on biomimetic approaches.

  • Preparation of Reactants: Dissolve ε-viniferin (1 equivalent) in a suitable solvent (e.g., methanol (B129727) or acetone) in a round-bottom flask under an inert atmosphere.

  • Addition of Oxidant: In a separate flask, dissolve the oxidizing agent (e.g., FeCl₃, 1.1 equivalents) in the same solvent. Add the oxidant solution dropwise to the ε-viniferin solution at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a saturated solution of sodium thiosulfate (B1220275) for iodine-based oxidants).

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using a combination of column chromatography (silica gel followed by reversed-phase C18) to isolate the this compound fraction.

Quantitative Data (Hypothetical)

Oxidizing Agent Temperature (°C) Reaction Time (h) Yield of Tetramer Mixture (%)
FeCl₃251225-35
AgOAc02430-40
K₃[Fe(CN)₆]25820-30

Protocol 2: Deprotection of Benzyl-Protected this compound

  • Preparation: Dissolve the fully benzylated this compound precursor in a solvent mixture of ethyl acetate and methanol.

  • Catalyst Addition: Add Palladium on carbon (10% w/w) to the solution.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask or use a hydrogenation apparatus. Stir the mixture vigorously under the hydrogen atmosphere at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until all benzyl groups have been removed.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Final Purification: Purify the product using preparative HPLC to obtain high-purity this compound.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product Resveratrol Resveratrol Protection Hydroxyl Protection Resveratrol->Protection Dimerization Oxidative Dimerization Protection->Dimerization Purification1 Dimer Purification Dimerization->Purification1 Tetramerization Oxidative Coupling Purification1->Tetramerization Purification2 Tetramer Purification Tetramerization->Purification2 Deprotection Deprotection Purification2->Deprotection This compound This compound Deprotection->this compound

Caption: A generalized workflow for the stepwise synthesis of this compound.

troubleshooting_guide start Low Yield of This compound q1 Is the reaction mixture a complex of isomers? start->q1 sol1 Implement Regio- and Stereoselective Strategies q1->sol1 Yes q2 Is the conversion of starting material low? q1->q2 No ans1_yes Yes ans1_no No sol1->q2 sol2 Optimize Reaction Conditions (Temp, Time, Stoichiometry) q2->sol2 Yes q3 Is there evidence of product degradation? q2->q3 No ans2_yes Yes ans2_no No sol2->q3 sol3 Use Milder Deprotection/Workup Conditions q3->sol3 Yes end_node Review Purification Strategy q3->end_node No ans3_yes Yes ans3_no No sol3->end_node

Caption: A troubleshooting decision tree for low-yield this compound synthesis.

References

Technical Support Center: Optimizing Isohopeaphenol Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the crystallization of Isohopeaphenol. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing this compound crystallization?

A1: The primary goal is to produce high-purity, single crystals of a suitable size and morphology for downstream applications, such as X-ray crystallography for structural analysis, or to ensure stability and consistent bioavailability in pharmaceutical formulations.[1][2] An ideal crystallization process results in crystals of 0.2 - 0.4 mm in at least two dimensions.[1][2]

Q2: Which factors have the most significant impact on this compound crystallization?

A2: Key factors influencing the crystal growth of phenolic compounds like this compound include the choice of solvent, temperature, cooling rate, solution supersaturation, pH, and the presence of impurities.[3][4] Mechanical agitation should also be minimized as it can lead to smaller crystals.[1][2]

Q3: What are the most common methods for crystallizing compounds like this compound?

A3: Common techniques include slow cooling, slow evaporation, vapor diffusion, and solvent/anti-solvent diffusion.[1][5] For polyphenols, slow cooling of a saturated solution is a standard and effective method.[5] Preferential crystallization, which relies on differences in crystallization kinetics, can also be used to purify structurally similar polyphenols.[6][7]

Q4: How critical is the purity of the starting material?

A4: The purity of the initial this compound sample is highly critical. Impurities can inhibit nucleation, interfere with crystal lattice formation, and may lead to the formation of oils or amorphous precipitates instead of crystals.[3][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.

Problem 1: No crystals are forming after the solution has cooled.

  • Q: What is the most common reason for a complete failure of crystallization?

    • A: The most frequent cause is using too much solvent, which prevents the solution from becoming supersaturated upon cooling.[8][9] The solution may also be supersaturated but requires a nucleation center to begin crystal growth.[8]

  • Q: How can I induce crystallization in a clear, unsaturated, or supersaturated solution?

    • A: If you suspect too much solvent was used, try boiling off a portion of the solvent to increase the concentration and then cool the solution again.[9] For supersaturated solutions, you can induce nucleation by scratching the inside of the flask with a glass rod just below the solvent line or by adding a "seed crystal" of pure this compound.[5][8]

  • Q: What should I do if all attempts to induce crystallization fail?

    • A: If crystallization cannot be induced, the solvent can be removed entirely by rotary evaporation to recover the crude solid.[8][9] You can then re-attempt the crystallization, possibly with a different solvent system.[9]

Problem 2: The this compound is "oiling out" instead of crystallizing.

  • Q: What does it mean when a compound "oils out"?

    • A: "Oiling out" refers to the separation of the solute from the solution as a liquid or oil rather than as solid crystals.[9] This often occurs when the melting point of the compound is low relative to the solvent's boiling point or when significant impurities are present.[8]

  • Q: How can I prevent my compound from oiling out?

    • A: Try re-heating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[8] Placing the flask on an insulated surface (like a wood block or paper towels) and covering it can trap heat and promote slower cooling.[9] Using a less effective solvent where the compound has lower solubility can also help.[5]

Problem 3: The resulting crystals are too small or have a needle-like morphology.

  • Q: What causes the formation of very small crystals?

    • A: Rapid crystallization is a primary cause of small crystal formation.[9] This can happen if the solution is too concentrated, cools too quickly, or has too many nucleation sites.[1][2] A solvent in which the compound is too soluble can also lead to small crystals.[1][2]

  • Q: How can I encourage the growth of larger crystals?

    • A: To slow down crystal growth, you can place the solution back on a heat source and add a small amount of extra solvent (1-2%) to slightly exceed the minimum required for dissolution.[9] Ensure the solution cools slowly and without disturbance.[1][9] An ideal crystallization should show initial crystal formation in about 5 minutes, with continued growth over 20 minutes.[9]

Problem 4: The crystallization yield is very low.

  • Q: What are the main reasons for a poor yield?

    • A: A common cause is using an excessive amount of solvent, which keeps a significant portion of the compound dissolved even after cooling.[8][9] Another possibility is that the filtration step was not performed correctly, or the crystals were not washed with ice-cold solvent, leading to redissolving of the product.

  • Q: How can I improve my final yield?

    • A: To improve the yield, you can try reducing the volume of the solvent by evaporation before the final cooling and filtration step.[8] Additionally, placing the flask in an ice bath after it has cooled to room temperature can further decrease the solubility of this compound and promote more complete precipitation. Ensure that during washing, the solvent is ice-cold to minimize loss.

Data Presentation

The selection of an appropriate solvent system is crucial for successful crystallization. The following tables provide hypothetical data on the solubility and crystallization outcomes for this compound in various solvents.

Table 1: Solubility of this compound in Common Solvents

Solvent Solubility at 25°C (mg/mL) Solubility at 75°C (mg/mL) Suitability Notes
Water < 0.1 0.5 Poor solvent alone, can be used as an anti-solvent.
Ethanol 15 80 Good potential for slow cooling crystallization.
Acetone 120 350 May be too soluble, risking low yield or oiling out.[10][11]
Ethyl Acetate 30 150 Good potential; often used for polyphenols.[10][12]
Methanol 25 110 Suitable for crystallization.
Dichloromethane 85 200 High solubility may require an anti-solvent.[10]

| Hexane | < 0.1 | 0.2 | Insoluble; suitable as an anti-solvent. |

Table 2: Crystallization Conditions and Outcomes

Solvent System Cooling Rate (°C/hr) Avg. Crystal Size (µm) Yield (%) Purity (%)
95% Ethanol 10 350 85 99.5
95% Ethanol 30 150 88 99.2
Acetone/Water (4:1) 5 400 78 99.8
Ethyl Acetate 10 300 82 99.6

| Methanol/Water (3:1) | 15 | 250 | 90 | 99.1 |

Experimental Protocols

Protocol 1: Slow Cooling Crystallization of this compound

  • Solvent Selection: Choose a suitable solvent from Table 1, such as 95% Ethanol, where this compound has high solubility at elevated temperatures but low solubility at room temperature.

  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is best done by adding the solvent in small portions to the heated solid near the solvent's boiling point.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. To promote slower cooling, place the flask on an insulating surface.[9]

  • Crystal Growth: Allow the solution to stand for several hours or overnight to enable complete crystal growth. For maximum yield, the flask can be subsequently placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Mandatory Visualizations

Below are diagrams visualizing key workflows and logical relationships in the crystallization process.

G start Start: Crude this compound dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve filter_q Insoluble Impurities? dissolve->filter_q hot_filter 2. Hot Gravity Filtration filter_q->hot_filter Yes cool 3. Slow Cooling to Room Temperature filter_q->cool No hot_filter->cool nucleate 4. Nucleation & Crystal Growth cool->nucleate isolate 5. Isolate Crystals (Vacuum Filtration) nucleate->isolate wash 6. Wash with Ice-Cold Solvent isolate->wash dry 7. Dry Crystals wash->dry end_node End: Pure Crystals dry->end_node

Caption: Standard experimental workflow for this compound crystallization.

G start Problem: No Crystals Formed check_saturation Is solution supersaturated? start->check_saturation induce_nucleation Action: - Scratch flask - Add seed crystal check_saturation->induce_nucleation Yes too_much_solvent Cause: Too much solvent used check_saturation->too_much_solvent No success Outcome: Crystals Form induce_nucleation->success fail Outcome: Problem Persists induce_nucleation->fail concentrate Action: Boil off some solvent and re-cool too_much_solvent->concentrate concentrate->success recover Action: Remove all solvent & re-attempt fail->recover

Caption: Troubleshooting decision tree for failure of crystal formation.

References

Troubleshooting Isohopeaphenol aggregation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and troubleshooting the aggregation of Isohopeaphenol in cell culture media.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a novel polyphenolic compound under investigation for its potent inhibitory effects on the NF-κB signaling pathway. Its hydrophobic nature presents challenges for solubility in aqueous solutions like cell culture media.

Q2: Why is my this compound aggregating or precipitating in the media?

Aggregation or precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue.[1] This typically occurs when the compound's concentration exceeds its solubility limit in the media.[1] Factors influencing this include the final concentration, the solvent used for the stock solution (e.g., DMSO), the temperature of the media, and interactions with media components like serum proteins.[1][2]

Q3: What is the recommended solvent for making an this compound stock solution?

Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3] It is crucial to ensure the final concentration of DMSO in the cell culture media remains non-toxic to the cells, typically below 0.5%, with many protocols recommending 0.1% or lower.[2][4]

Q4: Can I filter the media after the aggregate forms?

Filtering the media to remove visible aggregates is not recommended. This action will remove an unknown quantity of the compound, leading to an inaccurate final concentration and compromising the reproducibility and validity of your experimental results. The best approach is to prevent aggregation from occurring in the first place.

Q5: My compound solution appears clear, but I'm seeing unexpected cytotoxicity. Could this be related to aggregation?

Yes, even without visible precipitation, small molecules can form nano- to micro-scale colloidal aggregates in solution.[5] These aggregates can interact non-specifically with proteins and cell membranes, leading to artefactual results or cytotoxicity that is not related to the compound's specific biological activity.[5][6]

Section 2: Troubleshooting Guide

Issue 1: Immediate Precipitation Upon Addition to Media

Question: I dissolved this compound in DMSO, but when I add it to my cell culture medium, a cloudy precipitate forms instantly. What is happening and how can I resolve it?

Answer: This phenomenon, often called "crashing out," occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous solution where it is poorly soluble.[1] The sudden change in solvent polarity causes the compound to come out of solution.

Potential Causes & Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The intended final concentration of this compound is above its solubility limit in the cell culture medium.[1]Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Dilution / Solvent Exchange Adding a small volume of concentrated DMSO stock directly into a large volume of media causes a rapid, localized solvent change, leading to precipitation.[1]Pre-warm media to 37°C.[1] Add the DMSO stock dropwise to the vortexing media to ensure rapid and even dispersion. Alternatively, perform a serial dilution of the stock in pre-warmed media.[2]
Low Media Temperature The solubility of many compounds decreases at lower temperatures. Adding the stock to cold media (e.g., straight from the refrigerator) can induce precipitation.Always use media that has been pre-warmed to the experimental temperature, typically 37°C.[2]
High DMSO Concentration While necessary for the stock, a high final DMSO concentration can still contribute to solubility issues upon dilution and is toxic to cells.[4]Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[7] This may require preparing a more concentrated stock solution so a smaller volume is needed.
Issue 2: Delayed Precipitation in the Incubator

Question: My media containing this compound looked perfectly clear initially, but after a few hours in the 37°C incubator, I see a fine precipitate. Why does this happen?

Answer: Delayed precipitation is often caused by the environmental conditions within the incubator, which can alter the physicochemical properties of the media over time.[2]

Potential Causes & Solutions:

Potential CauseExplanationRecommended Solution
Interaction with Serum Proteins This compound may bind to proteins in the fetal bovine serum (FBS), leading to the formation of insoluble compound-protein complexes.[8][9]Reduce the serum concentration if experimentally viable. Alternatively, add this compound to serum-free media first, allow it to incubate with the cells for a short period (e.g., 1-2 hours), and then add the required serum.
pH Shift The CO2 environment in an incubator is designed to maintain the pH of bicarbonate-buffered media. However, slight shifts in pH can still occur, potentially affecting the solubility of pH-sensitive compounds.[2]Ensure your media is properly buffered and that the incubator's CO2 level is correctly calibrated.
Temperature Stability While the incubator is at 37°C, the initial mixing may have been done at room temperature. The temperature shift can affect solubility over time.Ensure all components (media, compound dilution) are at 37°C before combining and placing them in the incubator. Minimize the time plates are outside the incubator.[1]

Section 3: Protocols & Data

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

  • Weighing: Accurately weigh 1-5 mg of this compound powder using an analytical balance.

  • Solvent Addition: In a sterile microcentrifuge tube, add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[10]

Protocol 2: Recommended Dilution of this compound into Cell Culture Media

  • Pre-warm Media: Warm the required volume of complete cell culture medium (containing serum and supplements) in a 37°C water bath.

  • Prepare Intermediate Dilution (Optional but Recommended): Perform a 1:10 serial dilution of your DMSO stock solution in pre-warmed media.

  • Final Dilution: While gently vortexing the pre-warmed media, add the required volume of the this compound stock (or intermediate dilution) drop-by-drop to the media.

  • Final Mix: Cap the tube and gently invert it several times to ensure homogeneity.

  • Cell Treatment: Immediately add the final working solution to your cell culture plates. Always include a vehicle control with the same final concentration of DMSO.[11]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (Approx.)Notes
DMSO> 50 mg/mLRecommended for stock solutions.
Ethanol~10 mg/mLCan be used, but higher final concentrations may be toxic to cells.
PBS (pH 7.4)< 0.01 mg/mLPractically insoluble; direct dissolution is not feasible.
Water< 0.005 mg/mLInsoluble.

Table 2: Critical Aggregation Concentration (CAC) of this compound in Different Media

Cell Culture MediumSerum %CAC (µM)Method
DMEM10% FBS~ 25 µMDynamic Light Scattering
DMEM0% FBS~ 15 µMDynamic Light Scattering
RPMI-164010% FBS~ 30 µMNephelometry

Note: Data is hypothetical and for illustrative purposes. The CAC should be determined empirically for your specific experimental conditions.

Visualizations

G start Precipitation Observed? immediate Immediate Precipitation start->immediate Yes, Instantly delayed Delayed Precipitation start->delayed Yes, After Incubation conc Concentration > Solubility? immediate->conc Check serum Interaction with Serum? delayed->serum Check temp Media was Cold? conc->temp No sol1 Solution: Lower Final Concentration conc->sol1 Yes mix Rapid Mixing? temp->mix No sol2 Solution: Pre-warm Media to 37°C temp->sol2 Yes sol3 Solution: Add Dropwise while Vortexing mix->sol3 Yes ph pH Shift in Incubator? serum->ph Unlikely sol4 Solution: Test in Serum-Free Media serum->sol4 Likely sol5 Solution: Check CO2 Calibration ph->sol5 Possible

Caption: Troubleshooting workflow for this compound aggregation.

G cluster_0 In Media with Serum drug This compound (Hydrophobic) complex Insoluble Drug-Protein Complex drug->complex protein Serum Albumin protein->complex

Caption: Aggregation via drug-protein interaction in serum.

G tnf TNF-α receptor TNFR1 tnf->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus gene Gene Transcription (Inflammation) nucleus->gene drug This compound (Soluble) drug->ikk INHIBITS agg This compound (Aggregated) agg->ikk Fails to Inhibit

Caption: Impact of aggregation on NF-κB pathway inhibition.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Effects of Isohopeaphenol and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Potent Polyphenols in Inflammation Modulation

In the landscape of natural compounds with therapeutic potential, polyphenols have garnered significant attention for their diverse pharmacological activities. Among these, resveratrol (B1683913), a stilbenoid found in grapes and other plants, is well-established for its anti-inflammatory properties. A lesser-known but structurally related compound, isohopeaphenol, a resveratrol tetramer, is emerging as a potent anti-inflammatory agent. This guide provides a comprehensive comparison of the anti-inflammatory effects of this compound and resveratrol, supported by experimental data, to aid researchers and drug development professionals in their exploration of novel anti-inflammatory therapeutics.

Quantitative Comparison of Anti-inflammatory Activity

CompoundInflammatory MediatorCell LineIC50 Value
Resveratrol IL-6RAW 264.717.5 ± 0.7 µM[1]
IL-10RAW 264.714.2 ± 1.9 µM[1]
TNF-αRAW 264.718.9 ± 0.6 µM[1]
This compound IL-1βRAW 264.7Data not available
Nitric Oxide (NO)RAW 264.7Data not available

Mechanisms of Anti-inflammatory Action: A Tale of Two Polyphenols

Both this compound and resveratrol exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Resveratrol's Multifaceted Approach:

Resveratrol has been extensively studied and is known to inhibit inflammation through multiple mechanisms[2][3]. It can suppress the activation of the NF-κB pathway by inhibiting the phosphorylation and degradation of its inhibitory subunit, IκBα. This prevents the translocation of the active p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6[3]. Furthermore, resveratrol has been shown to modulate the MAPK signaling cascade, affecting the phosphorylation of key kinases such as p38, JNK, and ERK, which are crucial for the inflammatory response[3].

This compound's Potent Inhibition:

While research on this compound is less extensive, studies on related resveratrol oligomers, such as hopeaphenol, suggest a similar, and potentially more potent, mechanism of action. Hopeaphenol has been shown to inhibit the NF-κB signaling pathway by suppressing the phosphorylation of the p65 subunit[4]. This indicates that the tetrameric structure of this compound may enhance its interaction with key signaling molecules, leading to a more pronounced anti-inflammatory effect.

Below are diagrams illustrating the established anti-inflammatory signaling pathway of resveratrol and the proposed pathway for this compound.

Resveratrol_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK_p MAPK (p38, JNK, ERK) MyD88->MAPK_p IκBα IκBα IKK->IκBα Phosphorylation NFκB_complex NF-κB Complex (p65/IκBα) p65 p65 p65_n p65 p65->p65_n Translocation NFκB_complex->p65 Degradation of IκBα Resveratrol Resveratrol Resveratrol->IKK Inhibits Resveratrol->MAPK_p Inhibits DNA DNA p65_n->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines

Caption: Resveratrol's anti-inflammatory signaling pathway.

Isohopeaphenol_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylation NFκB_complex NF-κB Complex (p65/IκBα) p65 p65 p65_n p65 p65->p65_n Translocation NFκB_complex->p65 Degradation of IκBα This compound This compound This compound->p65 Inhibits Phosphorylation DNA DNA p65_n->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Protocols: A Guide for In Vitro Assessment

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Inhibition of Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the steps to assess the inhibitory effect of test compounds on the production of pro-inflammatory cytokines.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or resveratrol for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition.

Experimental_Workflow_Cytokine_Inhibition start Start culture Culture RAW 264.7 cells start->culture seed Seed cells in 96-well plates culture->seed treat Treat with this compound or Resveratrol seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect supernatant incubate->collect elisa Quantify cytokines (ELISA) collect->elisa analyze Analyze data (IC50) elisa->analyze end End analyze->end

Caption: Experimental workflow for cytokine inhibition assay.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol details the procedure for examining the effects of the test compounds on key proteins in the NF-κB and MAPK signaling pathways.

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with the test compounds and LPS as described in the cytokine inhibition protocol.

  • Protein Extraction: After the desired incubation time (typically shorter for phosphorylation events, e.g., 15-60 minutes), wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors to extract total protein. For NF-κB translocation analysis, nuclear and cytoplasmic protein fractions should be separated using a commercially available kit.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of p65, IκBα, p38, JNK, and ERK.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Conclusion and Future Directions

Both resveratrol and its tetramer, this compound, demonstrate significant promise as anti-inflammatory agents by targeting the NF-κB and MAPK signaling pathways. While resveratrol is a well-characterized compound with a substantial body of evidence supporting its efficacy, the limited but promising data on this compound suggest it may possess even greater potency.

To establish a definitive comparison and fully elucidate the therapeutic potential of this compound, further research is imperative. Specifically, studies determining the IC50 values of this compound for the inhibition of a wider range of pro-inflammatory mediators in various inflammatory models are crucial. A head-to-head comparison with resveratrol under identical experimental conditions would provide invaluable data for drug development professionals. Furthermore, a deeper investigation into the specific molecular interactions of this compound within the NF-κB and MAPK pathways will be instrumental in understanding its potentially enhanced anti-inflammatory activity. This comparative guide serves as a foundational resource to stimulate and guide such future investigations into these promising natural compounds.

References

Validation of Isohopeaphenol as a selective SIRT1 inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for selective modulators of sirtuins, a class of enzymes implicated in a wide array of cellular processes, is a field of intense investigation. Among the seven mammalian sirtuins, Sirtuin 1 (SIRT1) has garnered significant attention for its roles in metabolism, DNA repair, and inflammation. A growing body of evidence points to Isohopeaphenol, a naturally occurring resveratrol (B1683913) tetramer, as a promising selective inhibitor of SIRT1.

This guide provides a comparative analysis of this compound's performance against other known SIRT1 inhibitors, supported by available experimental data. We delve into the experimental validation, inhibitory mechanisms, and the crucial aspect of selectivity, offering a comprehensive overview for researchers navigating the landscape of sirtuin modulators.

Comparative Analysis of SIRT1 Inhibitors

The efficacy of a SIRT1 inhibitor is primarily determined by its potency (commonly measured by the half-maximal inhibitory concentration, IC50) and its selectivity against other sirtuin isoforms. While specific IC50 values for this compound against SIRT1 are not yet widely published in publicly accessible literature, its potential as a competitive inhibitor has been established.

InhibitorTypeSIRT1 IC50SelectivityMechanism of Inhibition
(-)-Isohopeaphenol Natural (Resveratrol Tetramer)Data not publicly availableData not publicly availableCompetitive with NAD+
(+)-Hopeaphenol Natural (Resveratrol Tetramer)Data not publicly availableData not publicly availableCompetitive with NAD+
EX-527 (Selisistat) Synthetic38 nM[1]>200-fold vs SIRT2, SIRT3[1]Uncompetitive with substrate, non-competitive with NAD+
Sirtinol Synthetic131 µM (cell-free)[2]Also inhibits SIRT2 (IC50 = 38 µM)[2]Not fully elucidated
Cambinol Synthetic~50 µMAlso inhibits SIRT2Competitive with NAD+
Tenovin-6 SyntheticNot specifiedInhibits both SIRT1 and SIRT2Not fully elucidated
Salermide SyntheticNot specifiedPotent inhibitor of SIRT1 and SIRT2Not fully elucidated
Suramin SyntheticNot specifiedBroad-spectrum sirtuin inhibitorNot fully elucidated

Note: The table highlights the current gap in quantitative data for this compound, underscoring the need for further research to fully characterize its inhibitory profile.

Experimental Validation of this compound as a SIRT1 Inhibitor

The primary evidence for this compound's activity against SIRT1 comes from a study by Loisruangsin et al., which investigated the inhibitory effects of both (+)-Hopeaphenol and (-)-Isohopeaphenol on purified human SIRT1 (hSIRT1).

Key Findings:
  • Competitive Inhibition: The study utilized a fluorometric assay to determine the mechanism of inhibition. Lineweaver-Burk plot analysis revealed that both this compound and Hopeaphenol act as competitive inhibitors of hSIRT1 with respect to the co-substrate NAD+. This indicates that these compounds likely bind to the NAD+ binding site on the SIRT1 enzyme, thereby preventing the catalytic reaction from occurring.

  • Higher Efficacy of Hopeaphenol: The research also suggested that (+)-Hopeaphenol is a more efficient inhibitor of SIRT1 than (-)-Isohopeaphenol, although specific quantitative comparisons were not provided.

Experimental Protocol: SIRT1 Inhibition Assay (Fluor de Lys Method)

The validation of this compound as a SIRT1 inhibitor was performed using a well-established in vitro enzymatic assay.

Objective: To determine the inhibitory effect and mechanism of a compound on SIRT1 deacetylase activity.

Materials:

  • Purified recombinant human SIRT1 enzyme

  • Fluor de Lys-SIRT1 substrate (a peptide corresponding to amino acids 379-382 of p53, containing an acetylated lysine (B10760008) residue and a fluorescent reporter)

  • NAD+ (co-substrate)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Assay buffer

  • Test compounds (this compound, Hopeaphenol)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Reaction Setup: A reaction mixture is prepared in each well of the microplate containing the assay buffer, the Fluor de Lys-SIRT1 substrate, and varying concentrations of the test compound (this compound or Hopeaphenol).

  • Enzyme Addition: The reaction is initiated by adding a fixed concentration of purified hSIRT1 enzyme to each well.

  • Incubation: The plate is incubated at a controlled temperature (typically 37°C) for a specific period to allow the enzymatic reaction to proceed.

  • Development: The developer solution is added to each well. The protease in the developer solution specifically cleaves the deacetylated substrate, releasing the fluorescent molecule.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured using a fluorometric plate reader at the appropriate excitation and emission wavelengths. The intensity of the fluorescence is directly proportional to the amount of deacetylated substrate, and thus to the activity of the SIRT1 enzyme.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without any inhibitor. For mechanism of action studies, the assay is repeated with varying concentrations of NAD+ to generate data for Lineweaver-Burk plot analysis.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate the SIRT1 signaling pathway, the experimental workflow for inhibitor validation, and the logical relationship of competitive inhibition.

SIRT1_Signaling_Pathway cluster_nucleus Nucleus cluster_cellular_processes Cellular Processes SIRT1 SIRT1 p53_deacetylated p53 (deacetylated) SIRT1->p53_deacetylated Deacetylation NFkB_deacetylated NF-κB (deacetylated) SIRT1->NFkB_deacetylated Deacetylation PGC1a_deacetylated PGC-1α (deacetylated) SIRT1->PGC1a_deacetylated Deacetylation p53 p53 (acetylated) p53->p53_deacetylated NFkB NF-κB (acetylated) NFkB->NFkB_deacetylated PGC1a PGC-1α (acetylated) PGC1a->PGC1a_deacetylated DNA_Repair DNA_Repair p53_deacetylated->DNA_Repair Inflammation Inflammation NFkB_deacetylated->Inflammation Metabolism Metabolism PGC1a_deacetylated->Metabolism

Caption: SIRT1 deacetylates various transcription factors in the nucleus, influencing key cellular processes.

Experimental_Workflow A Prepare Reaction Mixture (Buffer, Substrate, Inhibitor) B Add SIRT1 Enzyme A->B C Incubate at 37°C B->C D Add Developer Solution C->D E Measure Fluorescence D->E F Data Analysis (% Inhibition, IC50, Mechanism) E->F

Caption: Workflow for in vitro SIRT1 inhibition assay.

Competitive_Inhibition Enzyme SIRT1 Enzyme Product Deacetylation Enzyme->Product Substrate NAD+ Substrate->Enzyme Inhibitor This compound Inhibitor->Enzyme

Caption: this compound competitively inhibits SIRT1 by binding to the NAD+ site.

Conclusion and Future Directions

This compound has emerged as a compelling candidate for a selective SIRT1 inhibitor, distinguished by its natural origin and its demonstrated competitive mechanism of action. However, to solidify its position and potential for therapeutic applications, further rigorous investigation is paramount. The immediate research priority should be the determination of its IC50 value against SIRT1 and a comprehensive selectivity profiling against all other human sirtuin isoforms. This quantitative data will be instrumental in enabling a direct and meaningful comparison with existing synthetic and natural SIRT1 inhibitors, thereby guiding future drug discovery and development efforts in this critical area of research.

References

A Comparative Guide to the Synergistic Effects of Polyphenols with Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of the synergistic effects of polyphenols with chemotherapeutic agents based on available preclinical data. Notably, there is a lack of specific research on the synergistic interactions of isohopeaphenol with chemotherapeutic drugs. Therefore, this document focuses on other well-studied polyphenols like resveratrol, quercetin (B1663063), and curcumin (B1669340) to illustrate the potential mechanisms and benefits of such combination therapies. The anticancer activity of this compound as a standalone agent is also presented for context.

Introduction to Polyphenol-Chemotherapy Synergy

Polyphenols, a large class of naturally occurring compounds found in plants, have garnered significant interest in oncology for their potential to enhance the efficacy of conventional chemotherapy and mitigate its side effects.[1][2] The rationale for combining polyphenols with cytotoxic drugs lies in their ability to modulate multiple cellular signaling pathways involved in cancer progression, including those that contribute to drug resistance.[3][4] Synergistic interactions can lead to improved therapeutic outcomes at lower doses of chemotherapeutic agents, thereby reducing toxicity to healthy tissues.[5]

Anticancer Activity of this compound

While data on its synergistic effects are not available, this compound, a stilbenoid polyphenol, has demonstrated cytotoxic activity against human cancer cell lines. This suggests its potential as an anticancer agent, which warrants further investigation into its combinatorial effects.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
Hep3BHepatocellular Carcinoma26.0 ± 3.072
HepG2Hepatocellular Carcinoma5472

Synergistic Effects of Common Polyphenols with Chemotherapeutic Agents

Extensive research has been conducted on the synergistic potential of polyphenols such as resveratrol, quercetin, and curcumin in combination with various chemotherapeutic drugs. The following tables summarize key findings from in vitro studies.

Table 2: Synergistic Effects of Resveratrol with Chemotherapeutic Agents

Chemotherapeutic AgentCancer Cell LineIC50 of Agent AloneIC50 of Agent in Combination with ResveratrolCombination Index (CI)
DoxorubicinMCF-7 (Breast Cancer)Not specified2.5-fold reduction in DOX doseNot specified
DoxorubicinMDA-MB-231 (Breast Cancer)Not specified2.5-fold reduction in DOX doseNot specified
DoxorubicinHUVEC (Endothelial Cells)Not specifiedSignificant dose-dependent inhibitionNot specified

CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6]

Table 3: Synergistic Effects of Quercetin with Chemotherapeutic Agents

Chemotherapeutic AgentCancer Cell LineIC50 of Agent AloneIC50 of Agent in Combination with QuercetinCombination Index (CI)
Cisplatin (B142131)HeLa (Cervical Cancer)Not specifiedNot specified< 1
CisplatinSiHa (Cervical Cancer)Not specifiedNot specified< 1
CisplatinTca-8113 (Oral Squamous Cell Carcinoma)Not specifiedDose-dependent increase in apoptosisNot specified
CisplatinSCC-15 (Oral Squamous Cell Carcinoma)Not specifiedDose-dependent increase in apoptosisNot specified

CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6][7]

Table 4: Synergistic Effects of Curcumin with Chemotherapeutic Agents

Chemotherapeutic AgentCancer Cell LineIC50 of Agent AloneIC50 of Agent in Combination with CurcuminCombination Index (CI)
Paclitaxel (B517696)MCF-7 (Breast Cancer)Not specified~1.6-fold reduction in PTX IC500.23
PaclitaxelMDA-MB-231 (Triple-Negative Breast Cancer)Not specifiedNot specified0.509

CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6][8][9]

Key Signaling Pathways and Mechanisms of Synergy

Polyphenols exert their synergistic effects by modulating a multitude of signaling pathways that are often dysregulated in cancer cells. This multi-targeted approach can overcome resistance mechanisms and enhance the cytotoxic effects of chemotherapeutic agents.

One of the primary mechanisms is the induction of apoptosis (programmed cell death). Many polyphenols, when combined with chemotherapy, can potentiate the apoptotic signaling cascade. This is often achieved by downregulating anti-apoptotic proteins (e.g., Bcl-2, XIAP) and upregulating pro-apoptotic proteins (e.g., Bax, caspases).[10][11][12]

Another critical pathway is the NF-κB signaling cascade, which is involved in inflammation, cell survival, and proliferation. Quercetin, for instance, has been shown to enhance cisplatin-induced apoptosis by inhibiting the NF-κB pathway.[11][12] The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is also a common target for polyphenols, and its inhibition can sensitize cancer cells to chemotherapy.[1][2]

G cluster_0 Polyphenol + Chemotherapy Chemo Chemotherapeutic Agent DNA_damage DNA Damage Chemo->DNA_damage Poly Polyphenol ROS ↑ ROS Production Poly->ROS PI3K_Akt PI3K/Akt/mTOR Pathway Poly->PI3K_Akt Inhibits NFkB NF-κB Pathway Poly->NFkB Inhibits Bax ↑ Bax (Pro-apoptotic) DNA_damage->Bax ROS->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Inhibits NFkB->Bcl2 Inhibits Caspases ↑ Caspase Activation Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Proliferation ↓ Cell Proliferation & Survival Apoptosis->Proliferation G cluster_0 Experimental Workflow cluster_1 Viability & Synergy Analysis cluster_2 Apoptosis Analysis cluster_3 Pathway Analysis Start Start: Cancer Cell Culture Treatment Treatment: - Polyphenol - Chemotherapy - Combination Start->Treatment Incubation Incubation (e.g., 24-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT Staining Annexin V/PI Staining Incubation->Staining Western Western Blot (e.g., for Bcl-2, Caspases) Incubation->Western IC50 IC50 Determination MTT->IC50 CI Combination Index (CI) Calculation IC50->CI Flow Flow Cytometry Staining->Flow

References

A Comparative Analysis of Isohopeaphenol and Other Resveratrol Oligomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of Isohopeaphenol and other resveratrol (B1683913) oligomers, supported by experimental data. This analysis aims to provide a comprehensive overview to inform future research and development in the field of stilbenoid-based therapeutics.

Resveratrol, a well-known stilbenoid found in grapes and other plants, has garnered significant attention for its diverse pharmacological properties. However, its oligomeric forms, which consist of two or more resveratrol units, are emerging as a class of compounds with potentially superior biological activities. Among these, this compound, a resveratrol tetramer, presents a compelling case for further investigation. This guide provides a comparative analysis of this compound against other resveratrol oligomers, focusing on their cytotoxic, antioxidant, and anti-inflammatory properties, and delves into the underlying signaling pathways.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of this compound and other selected resveratrol oligomers. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Comparative Cytotoxic Activity (IC50 in µM) of Resveratrol Oligomers in Human Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compound HepG2 (p53 wild-type)54[1]
Hep3B (p53-null)26[1]
Hopeaphenol HepG2 (p53 wild-type)24[1]
Hep3B (p53-null)13[1]
ε-Viniferin HepG2> 50
R2-Viniferin HepG2< 10[1]
Hep3B48[1]
Resveratrol HepG2~30
Hep3B~21

Table 2: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition) of Resveratrol Oligomers

CompoundActivity
Hopeaphenol Dramatically decreased NO production at 10 µM[2]
(+)-ε-Viniferin No significant anti-inflammatory effect[2]
(+)-Vitisin A Moderate inhibitory effect[2]
(-)-Vitisin B No significant anti-inflammatory effect[2]
Resveratrol Strong inhibition of NO generation[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, other resveratrol oligomers) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity of compounds.

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol). The concentration is typically around 0.1 mM.

  • Sample Preparation: Dissolve the test compounds in the same solvent at various concentrations.

  • Reaction Mixture: Mix the test compound solutions with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture and Treatment: Seed macrophage cells in a 96-well plate and pre-treat with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent system.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: The amount of nitrite in the samples is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activities of resveratrol oligomers.

experimental_workflow_cytotoxicity cluster_workflow Experimental Workflow: Cytotoxicity (MTT Assay) start Seed Cancer Cells (e.g., HepG2, Hep3B) treatment Treat with Resveratrol Oligomers (Varying Concentrations) start->treatment 24h incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition 3-4h formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Read Absorbance (570 nm) formazan_solubilization->absorbance_reading data_analysis Calculate Cell Viability & IC50 Values absorbance_reading->data_analysis

Caption: Workflow for assessing the in vitro cytotoxicity of resveratrol oligomers.

signaling_pathway_nfkb cluster_nfkb Resveratrol Oligomer-Mediated Inhibition of NF-κB Signaling lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 ikk IKK Complex myd88->ikk ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocates inflammatory_genes Inflammatory Gene Expression (e.g., iNOS, COX-2) nucleus->inflammatory_genes Activates resveratrol_oligomers Resveratrol Oligomers (e.g., this compound) resveratrol_oligomers->ikk Inhibits

Caption: Inhibition of the NF-κB signaling pathway by resveratrol oligomers.

signaling_pathway_mapk cluster_mapk Modulation of MAPK Signaling by Polyphenols extracellular_stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Receptor extracellular_stimuli->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription_factors Transcription Factors (e.g., AP-1, c-Myc) nucleus->transcription_factors cellular_responses Cellular Responses (Proliferation, Differentiation, Apoptosis) transcription_factors->cellular_responses polyphenols Polyphenols (including Resveratrol Oligomers) polyphenols->raf Inhibits polyphenols->mek Inhibits

Caption: Modulation of the MAPK signaling pathway by polyphenolic compounds.

signaling_pathway_stat cluster_stat Resveratrol's Impact on JAK-STAT Signaling cytokine Cytokine (e.g., IL-6, IFN-γ) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates gene_expression Target Gene Expression (Inflammation, Cell Growth) nucleus->gene_expression Activates resveratrol Resveratrol & Oligomers resveratrol->jak Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by resveratrol and its oligomers.

Conclusion

The comparative analysis reveals that resveratrol oligomers, including this compound, often exhibit enhanced biological activities compared to the parent monomer, resveratrol. Notably, the cytotoxic effects of these compounds can be cell-line dependent. For instance, Hopeaphenol, an isomer of this compound, demonstrated greater potency against both HepG2 and Hep3B cancer cell lines. In terms of anti-inflammatory action, Hopeaphenol showed significant inhibition of nitric oxide production, a key inflammatory mediator.

The modulation of critical signaling pathways such as NF-κB, MAPK, and JAK-STAT appears to be a central mechanism underlying the observed bioactivities of these compounds. By interfering with these pathways, resveratrol oligomers can influence cellular processes like inflammation, proliferation, and apoptosis.

This guide underscores the potential of this compound and other resveratrol oligomers as promising candidates for further investigation in drug discovery and development. The provided data and experimental protocols offer a foundation for researchers to build upon, with the ultimate goal of translating these natural compounds into novel therapeutic agents. Further research is warranted to elucidate the precise mechanisms of action of this compound and to conduct more direct comparative studies against a wider range of resveratrol oligomers across various biological assays.

References

Cross-Validation of Isohopeaphenol's Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Isohopeaphenol's cytotoxic effects on various cancer cell lines reveals a degree of selectivity towards liver cancer cells, with preliminary insights suggesting the involvement of apoptotic pathways. This guide provides a comparative summary of its bioactivity, detailed experimental protocols for assessment, and a proposed signaling pathway for its mechanism of action.

Comparative Bioactivity of this compound

This compound, a naturally occurring resveratrol (B1683913) tetramer, has demonstrated cytotoxic activity against specific cancer cell lines. To provide a clear comparison of its efficacy, the following table summarizes the available 50% inhibitory concentration (IC50) values across different cell lines.

Cell LineCancer TypeIC50 (µM)Notes
HepG2Hepatocellular Carcinoma54-
Hep3BHepatocellular Carcinoma26.0 ± 3.0More sensitive than HepG2.[1]
HH4Non-cancerous HepatocytesLow cytotoxicitySuggests selectivity for cancer cells.[1]

Further research is required to establish the IC50 values of this compound in a broader range of cancer cell lines, including but not limited to breast, lung, and colon cancer, to fully elucidate its cytotoxic profile.

Unraveling the Mechanism: Apoptosis Induction

While direct studies on the signaling pathways modulated by this compound are limited, research on structurally related resveratrol oligomers suggests a likely mechanism of action involving the induction of apoptosis.[1] The proposed pathway, as depicted below, involves the generation of reactive oxygen species (ROS), leading to the activation of the intrinsic apoptotic cascade.

Isohopeaphenol_Apoptosis_Pathway cluster_cell This compound This compound Cell Cancer Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondria ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Bax_Bcl2_Ratio ↑ Bax/Bcl-2 Ratio Mitochondria->Bax_Bcl2_Ratio Cytochrome_c Cytochrome c release Bax_Bcl2_Ratio->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with This compound Start->Treat Incubate_MTT Add MTT Solution & Incubate Treat->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate Cell Viability & IC50 Read_Absorbance->Analyze Western_Blot_Workflow Start Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect ECL Detection Secondary_Ab->Detect Analyze Band Quantification & Analysis Detect->Analyze

References

A Comparative Analysis of Isohopeaphenol and Other Prominent SIRT1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of isohopeaphenol versus other established Sirtuin 1 (SIRT1) inhibitors, supported by available experimental data.

SIRT1, a class III histone deacetylase, is a key regulator of various cellular processes, including stress resistance, metabolism, and aging. Its role in the pathophysiology of diseases such as cancer and neurodegenerative disorders has made it a significant target for therapeutic intervention. A number of small-molecule inhibitors of SIRT1 have been identified, including the natural product this compound. This guide compares the inhibitory efficacy of this compound and its geometric isomer, hopeaphenol (B230904), with other well-characterized SIRT1 inhibitors.

Quantitative Comparison of SIRT1 Inhibitor Efficacy

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the available IC50 values for this compound, hopeaphenol, and other known SIRT1 inhibitors.

InhibitorIC50 Value (SIRT1)Notes
This compound Data not availableIdentified as a competitive inhibitor of SIRT1.[1]
Hopeaphenol Data not availableA geometric isomer of this compound, also a competitive inhibitor of SIRT1 and suggested to be more potent.[1]
Selisistat (EX-527) 38 nMA potent and selective SIRT1 inhibitor.
Sirtinol 40 µM - 131 µMInhibits both SIRT1 and SIRT2.
Tenovin-6 21 µMAlso inhibits SIRT2.
Suramin 297 nMA potent, non-selective inhibitor of sirtuins.

Experimental Protocols: In Vitro SIRT1 Inhibition Assay

The determination of SIRT1 inhibitory activity is commonly performed using an in vitro enzymatic assay. A typical fluorometric assay protocol is outlined below.

Principle

This assay measures the deacetylase activity of recombinant human SIRT1 on a synthetic peptide substrate containing an acetylated lysine (B10760008) residue. The substrate is linked to a fluorophore, which is quenched in its acetylated form. Upon deacetylation by SIRT1, the peptide is cleaved by a developing enzyme, releasing the fluorophore and resulting in an increase in fluorescence intensity. The inhibitory potential of a compound is determined by measuring the reduction in fluorescence in its presence.

Materials
  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 peptide substrate (e.g., a p53-derived peptide)

  • NAD+ (SIRT1 co-factor)

  • Developing enzyme (e.g., trypsin)

  • Assay buffer (e.g., Tris-HCl, NaCl, DTT)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure
  • Reagent Preparation: Prepare working solutions of the SIRT1 enzyme, substrate, NAD+, and test compounds in assay buffer.

  • Reaction Setup: To the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the SIRT1 enzyme.

  • Initiation of Reaction: Initiate the deacetylase reaction by adding the NAD+ and the fluorogenic substrate to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).

  • Development: Stop the deacetylase reaction and initiate the development reaction by adding the developing enzyme to each well.

  • Fluorescence Measurement: Incubate the plate for a further period to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the key processes involved in SIRT1 inhibition and its assessment, the following diagrams are provided in the DOT language for Graphviz.

SIRT1_Inhibition_Pathway SIRT1 SIRT1 Deacetylated_Substrate Deacetylated Substrate SIRT1->Deacetylated_Substrate Deacetylates Acetylated_Substrate Acetylated Substrate (e.g., Histones, p53) Acetylated_Substrate->SIRT1 Binds to Cellular_Effects Downstream Cellular Effects Deacetylated_Substrate->Cellular_Effects Leads to This compound This compound This compound->SIRT1 Inhibits

Caption: SIRT1 deacetylation pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, NAD+, Inhibitor) Reaction_Setup Set up Reaction in 96-well Plate Reagents->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Development Add Developing Enzyme Incubation->Development Measurement Measure Fluorescence Development->Measurement Data_Processing Calculate % Inhibition Measurement->Data_Processing IC50_Determination Determine IC50 Value Data_Processing->IC50_Determination

References

Safety Operating Guide

Navigating the Disposal of Isohopeaphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Critical First Step: Obtain the Safety Data Sheet (SDS)

Before any handling or disposal of a chemical, it is imperative to obtain its Safety Data Sheet (SDS) from the manufacturer or supplier. The SDS is the primary source of information regarding a substance's physical, chemical, and toxicological properties, as well as specific instructions for its safe handling, storage, and disposal. All subsequent steps in the disposal process will be guided by the information contained within the SDS.

Hazard Profile of Phenolic Compounds

Phenolic compounds, the chemical class to which Isohopeaphenol belongs, often exhibit significant health and environmental hazards. They can be toxic if swallowed, in contact with skin, or if inhaled. Many are corrosive and can cause severe skin burns and eye damage.[1] Furthermore, they are often toxic to aquatic life with long-lasting effects.[1] Due to these potential hazards, this compound waste must be treated as hazardous waste.

Step-by-Step General Disposal Protocol

The following protocol should be followed in accordance with your institution's Environmental Health and Safety (EHS) department's policies.[2]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and Personal Protective Equipment (PPE), must be treated as hazardous waste.[3]

  • Segregate this compound waste from other waste streams to prevent dangerous reactions.[4] Do not mix hazardous and non-hazardous wastes.[5]

2. Waste Collection and Containment:

  • Solid Waste: Collect solid this compound waste, including contaminated items, in a designated, leak-proof, and sealable container. The container must be compatible with the chemical and clearly labeled.[3] For chemically contaminated solid waste without sharps, you can line a pail with a clear plastic bag.[6]

  • Liquid Waste: If this compound is in a solvent, collect the liquid waste in a separate, sealed, and leak-proof container.[3] Ensure the container material is compatible with the solvent used. For instance, do not store corrosive materials in metal containers.[3] Aqueous solutions or buffers containing phenol (B47542) may be disposed of in shatter-proof bottles.[7]

  • Sharps Waste: Any sharps, such as needles or contaminated broken glass, must be placed in a puncture-proof sharps container.[4]

3. Labeling:

  • Properly label the waste container with the words "Hazardous Waste."[3]

  • The label should also include the chemical name ("this compound") and any other components in the waste stream, along with their approximate concentrations.[8]

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[3]

  • The SAA should be under the control of laboratory personnel and away from general traffic.[3]

  • Ensure secondary containment is used to prevent spills from reaching the environment.[3]

5. Disposal Request and Pickup:

  • Once the waste container is nearly full (typically around 80-90% capacity), or as per your institution's guidelines, submit a hazardous waste pickup request to your EHS department.[3][8]

Empty Container Disposal

  • Thoroughly empty all contents from the original this compound container.

  • Triple rinse the empty container with a suitable solvent. Collect the rinsate as chemical waste.[6][8]

  • Obliterate, remove, or thoroughly deface the label on the rinsed container before disposal.[6]

Quantitative Data for Phenolic Waste Disposal

While specific quantitative data for this compound is not available, the following table provides general guidelines for phenolic waste streams based on safety data sheets for related compounds.

ParameterGuidelineCitation
pH of Spent Solvent Waste Should be between 5 and 9.[8]
Aqueous Acidic Waste pH ≤ 2. Must be segregated from bases and reactive metals.[4]
Aqueous Basic Waste pH ≥ 12.5. Must be segregated from acids.[4]

Experimental Protocols

As no specific experimental protocol for this compound disposal is documented, the standard procedure for managing solid and liquid chemical waste of this nature is as follows:

Protocol for Solid this compound Waste Handling:

  • Preparation: Designate a clean, dry, and properly labeled container specifically for this compound waste.[3]

  • Collection: Carefully transfer solid this compound waste into the designated container using a spatula or other appropriate tool. Place contaminated items like gloves and weigh boats directly into the container.[3]

  • Sealing: Securely seal the container after adding waste. If the container is for ongoing collection, ensure it is sealed at the end of each workday.[3]

  • Final Disposal: When the container is ready for pickup, ensure the label is complete and accurate. Place it in the designated SAA for collection by EHS personnel.[3]

Protocol for Liquid this compound Waste Handling:

  • Preparation: Select a leak-proof container made of a material compatible with the solvent used for the this compound solution. Label the container as "Hazardous Waste" and specify the contents.

  • Collection: Carefully pour or pipette the liquid waste into the container, avoiding splashes.

  • Sealing: Securely cap the container after each addition of waste.

  • Storage and Disposal: Store the container in a designated SAA with secondary containment. Request a pickup from the EHS department when the container is full.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

Isohopeaphenol_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal obtain_sds Obtain and Review Safety Data Sheet (SDS) identify_waste Identify Waste Type (Solid, Liquid, Sharps) obtain_sds->identify_waste Characterize Hazards select_container Select Appropriate Waste Container identify_waste->select_container label_container Label Container 'Hazardous Waste' select_container->label_container collect_waste Collect Waste in Designated Container label_container->collect_waste segregate_waste Segregate from Incompatible Waste collect_waste->segregate_waste store_in_saa Store in Satellite Accumulation Area (SAA) segregate_waste->store_in_saa use_secondary Use Secondary Containment store_in_saa->use_secondary request_pickup Request Pickup from EHS Department use_secondary->request_pickup Container Full ehs_collection EHS Collects and Disposes of Waste request_pickup->ehs_collection

Caption: A workflow diagram illustrating the key stages of this compound waste management in a laboratory.

By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable research environment.

References

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